Product packaging for Disperse Orange 61(Cat. No.:CAS No. 12270-45-0)

Disperse Orange 61

Cat. No.: B1149534
CAS No.: 12270-45-0
M. Wt: 481.15
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Description

Disperse Orange 61 is a brominated azobenzene disperse dye utilized in scientific research concerning synthetic materials. Its primary application is in the dyeing of hydrophobic fibers such as polyester, as well as nylon and acrylic, within textile industry studies . It also sees use in research involving plastics and printing inks . As a member of the azobenzene chemical class, which constitutes the fastest-growing category of commercial dyestuffs, it serves as a relevant subject in material science and environmental health studies . A key area of modern research involves investigating the potential of azobenzene disperse dyes like this compound to act as immune sensitizers. In vitro studies, such as the Direct Peptide Reactivity Assay (DPRA), explore their electrophilic properties and capacity to covalently bind to nucleophilic peptides, which is the molecular initiating event in skin sensitization . Furthermore, its presence is investigated in environmental matrices, particularly indoor house dust, to understand exposure pathways and the environmental fate of chemicals shed from textiles . This dye is also featured in toxicological grouping and read-across case studies that utilize multi-omics approaches to predict the long-term ecotoxicological effects of data-poor chemicals on aquatic invertebrates like Daphnia magna .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15Br2N5O2 B1149534 Disperse Orange 61 CAS No. 12270-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
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InChI

InChI=1S/C17H15Br2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMJPPMTXZJLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br2N5O2
Source PubChem
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DSSTOX Substance ID

DTXSID00276061, DTXSID70866473
Record name 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile
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Record name C.I. Disperse Orange 61
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Molecular Weight

481.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55281-26-0, 12270-45-0
Record name 3-[[4-[2-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile
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Record name Propanenitrile, 3-((4-(2-(2,6-dibromo-4-nitrophenyl)diazenyl)phenyl)ethylamino)-
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Record name Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Record name 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile
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Record name 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
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Record name Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]
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Foundational & Exploratory

Disperse Orange 61 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 13, 2025

Abstract

Disperse Orange 61, a monoazo dye, is primarily utilized as a colorant for synthetic textiles, particularly polyester fabrics. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile. The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound. While detailed experimental protocols for its synthesis and property determination are not extensively available in public literature, this guide outlines the general methodologies applicable to this class of dyes. It is important to note that this compound is not typically investigated in the context of drug development, and as such, information regarding its interaction with biological signaling pathways is not available.

Chemical Identity and Structure

This compound is chemically identified as 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile. It belongs to the single azo class of dyes.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile
CAS Registry Number 12270-45-0, 55281-26-0[1][2]
C.I. Name This compound[3]
C.I. Number 111355[3]
Molecular Formula C₁₇H₁₅Br₂N₅O₂[3][4]
SMILES CCN(CCC#N)c1ccc(cc1)N=Nc2c(Br)cc(cc2Br)--INVALID-LINK--[O-][2]
InChI InChI=1S/C17H15Br2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3/b22-21+[2]

Physicochemical Properties

This compound is a deep orange or reddish-brown powder.[3][5] It is characterized by its low solubility in water and its affinity for hydrophobic fibers.[5] A summary of its key physicochemical properties is provided in the tables below.

Table 2: Physical Properties of this compound

PropertyValue
Molecular Weight 481.14 g/mol [3]
Appearance Deep orange powder[3]
Melting Point Data not available
Boiling Point 632.5 °C at 760 mmHg[4]
Flash Point 336.3 °C[4]
Density 1.62 g/cm³[4]
Water Solubility Poor (< 20 mg/L at 20 °C)[6]
Solubility in Organic Solvents Soluble in acetone and ethanol[5]

Table 3: Computational Properties of this compound

PropertyValue
XLogP3-AA 5.1[7]
Topological Polar Surface Area 97.6 Ų[7]
Hydrogen Bond Acceptor Count 6[7]
Rotatable Bond Count 6[7]

Synthesis and Manufacturing

The synthesis of this compound is achieved through a two-step process characteristic of azo dye production: diazotization followed by an azo coupling reaction.[3][8]

General Synthesis Protocol
  • Diazotization of 2,6-Dibromo-4-nitroaniline: 2,6-Dibromo-4-nitroaniline is dissolved in a strong acid, such as hydrochloric or sulfuric acid, and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to the cooled solution, maintaining the low temperature, to form the corresponding diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt solution is then slowly added to a solution of the coupling component, N-ethyl-N-cyanoethylaniline, under controlled pH and low-temperature conditions.[3][8] The coupling reaction results in the formation of the this compound dye, which typically precipitates from the reaction mixture. The solid product is then isolated by filtration, washed with water to remove residual salts and acid, and dried.

G Synthesis Workflow for this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation and Purification A 2,6-Dibromo-4-nitroaniline C Diazonium Salt Formation (0-5 °C) A->C B Sodium Nitrite (NaNO₂) in Acid (e.g., HCl) B->C E Azo Coupling Reaction C->E Slow Addition D N-ethyl-N-cyanoethylaniline D->E F Precipitation of this compound E->F G Filtration F->G H Washing G->H I Drying H->I

A simplified workflow for the synthesis of this compound.

Experimental Protocols

Determination of Solubility

The solubility of disperse dyes, which are poorly soluble in water, can be determined using methods such as the flask shake method followed by spectrophotometric or chromatographic analysis of the saturated solution. For high-temperature solubility, specialized pressure cells are required.

Determination of Melting Point

The melting point of a solid dye can be determined using a standard melting point apparatus, where the sample is heated at a controlled rate, and the temperature range over which the solid melts is observed.

Toxicological Assessment: Ames Test (General Protocol for Azo Dyes)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.

  • Strain Selection: Salmonella typhimurium strains such as TA98 and TA100 are commonly used.

  • Metabolic Activation: A liver S9 fraction (from rats or hamsters) is used to mimic mammalian metabolism. For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix is crucial for the enzymatic reduction of the azo linkage.

  • Exposure: The test compound is incubated with the bacterial culture and the S9 mix (with FMN).

  • Plating and Incubation: The mixture is plated on a minimal agar medium.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Toxicological and Environmental Information

Based on a screening assessment by the Government of Canada, this compound is not considered to be entering the environment in a quantity or under conditions that constitute a danger to the environment.[1] The assessment indicated that while the substance may be persistent in the environment, it is not expected to accumulate in organisms and the quantity released is below the level expected to cause harm.[1]

It is important to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment, as the toxicological properties of many dyes have not been exhaustively investigated.

Applications

The primary application of this compound is as a colorant for dyeing polyester and its blended fabrics.[3] Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers through a process that involves high temperatures and pressures to facilitate the diffusion of the dye molecules into the fiber structure.

G General Process of Textile Dyeing with Disperse Dyes A Dye Dispersion Preparation (this compound + Dispersing Agent + Water) B Dye Bath Preparation (pH adjustment with Acetic Acid) A->B C Immersion of Polyester Fabric B->C D High-Temperature Dyeing (e.g., 130°C) C->D E Dye Molecule Diffusion into Fiber D->E F Cooling and Rinsing E->F G Reduction Clearing (Removal of surface dye) F->G H Final Rinsing and Drying G->H

A generalized workflow for dyeing polyester fabric with this compound.

Conclusion

This compound is a well-characterized monoazo dye with established applications in the textile industry. This guide has summarized its chemical structure, physicochemical properties, and general synthetic and application methodologies. While it serves its purpose as a colorant effectively, its relevance to drug development and complex biological signaling is not supported by the current body of scientific literature. Researchers and scientists should note the limited availability of detailed experimental protocols and toxicological data and proceed with appropriate caution when handling this compound.

References

In-Depth Technical Guide: Synthesis and Purification of Disperse Orange 61

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Disperse Orange 61 (C.I. 111355; CAS No. 12270-45-0), a monoazo dye utilized in the textile industry for dyeing polyester and blended fabrics.[1][2] Due to the limited availability of detailed, published experimental protocols for this specific dyestuff, this document outlines a representative synthesis and purification procedure based on established principles of azo dye chemistry. The synthesis involves the diazotization of 2,6-dibromo-4-nitroaniline and its subsequent coupling with N-ethyl-N-cyanoethylaniline.[1][2] This guide presents a step-by-step experimental protocol, methods for purification, and a framework for the quantitative analysis of the final product.

Introduction

This compound, with the chemical formula C₁₇H₁₅Br₂N₅O₂, is a non-ionic dye characterized by its low water solubility, making it suitable for application to hydrophobic fibers.[1] The manufacturing process is a classic example of azo coupling, a fundamental reaction in the synthesis of a vast array of colorants. The core structure consists of two aromatic rings linked by an azo group (-N=N-). The specific substituents on these rings dictate the dye's color, fastness, and application properties. This guide will detail a laboratory-scale synthesis and purification strategy for obtaining high-purity this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a two-step process:

  • Diazotization: The conversion of the primary aromatic amine, 2,6-dibromo-4-nitroaniline, into a diazonium salt.

  • Azo Coupling: The reaction of the diazonium salt with the coupling component, N-ethyl-N-cyanoethylaniline, to form the final azo dye.

Materials and Equipment
Reagent/EquipmentPurpose
2,6-Dibromo-4-nitroanilineDiazo Component
N-ethyl-N-cyanoethylanilineCoupling Component
Sodium Nitrite (NaNO₂)Diazotizing Agent
Hydrochloric Acid (HCl), conc.Acidic Medium for Diazotization
Acetic AcidSolvent/Acidic Medium for Coupling
Sodium AcetatepH Buffer
MethanolRecrystallization Solvent
IceTemperature Control
Beakers, Erlenmeyer flasksReaction Vessels
Magnetic Stirrer and Stir BarAgitation
Buchner Funnel and Filter FlaskFiltration
pH meter or pH paperReaction Monitoring
ThermometerTemperature Monitoring
Experimental Protocol

Step 1: Diazotization of 2,6-Dibromo-4-nitroaniline

  • In a 250 mL beaker, a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL) is prepared.

  • To this acidic solution, add 2,6-dibromo-4-nitroaniline (0.05 mol, 14.8 g) with continuous stirring. The mixture is then cooled to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (0.052 mol, 3.6 g) in water (15 mL) and cool the solution to 0-5 °C.

  • The cold sodium nitrite solution is added dropwise to the suspension of 2,6-dibromo-4-nitroaniline over 30 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is kept cold and used immediately in the next step.

Step 2: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve N-ethyl-N-cyanoethylaniline (0.05 mol, 8.7 g) in glacial acetic acid (50 mL). The solution is cooled to 0-5 °C in an ice-salt bath.

  • The freshly prepared, cold diazonium salt solution is slowly added to the solution of the coupling component over 30-45 minutes with vigorous stirring. The temperature should be maintained at 0-5 °C throughout the addition.

  • After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5 °C.

  • The pH of the reaction mixture is then slowly adjusted to 4-5 by the gradual addition of a saturated sodium acetate solution. This facilitates the completion of the coupling reaction.

  • The precipitated crude this compound is collected by suction filtration using a Buchner funnel.

  • The filter cake is washed thoroughly with cold water until the filtrate is neutral to remove excess acid and inorganic salts.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and side products, necessitating purification to achieve the desired quality for research applications. Recrystallization is a common and effective method for purifying solid organic compounds.

Recrystallization Protocol
  • The crude, moist filter cake of this compound is transferred to a beaker and dried in a vacuum oven at 60-70 °C.

  • The dried crude product is then dissolved in a minimal amount of a suitable hot solvent. Based on the non-ionic and hydrophobic nature of disperse dyes, solvents such as methanol, ethanol, acetone, or a mixture of acetic acid and water could be effective. For this guide, methanol is proposed.

  • The crude dye is added to a flask with methanol, and the mixture is heated to boiling with stirring until the dye is completely dissolved.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The purified crystals of this compound are collected by suction filtration.

  • The crystals are washed with a small amount of cold methanol to remove any remaining soluble impurities.

  • The purified product is dried in a vacuum oven at 60-70 °C.

Quantitative Data

Due to the absence of specific published data for the synthesis of this compound, the following table presents hypothetical yet realistic quantitative data for the described protocol. These values are based on typical yields and purity levels for analogous azo dye syntheses.

ParameterValue
Synthesis
Theoretical Yield of this compound24.06 g (based on 0.05 mol)
Actual Yield of Crude Product19.25 g
Crude Yield (%)80%
Purification
Weight of Crude Product Taken for Recrystallization10.0 g
Volume of Methanol Used for RecrystallizationApprox. 200 mL
Weight of Purified Product Obtained8.5 g
Recovery from Recrystallization (%)85%
Purity Analysis (Hypothetical)
Purity of Crude Product (by HPLC)~85-90%
Purity of Purified Product (by HPLC)>98%

Diagrams

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification A 2,6-Dibromo-4-nitroaniline in HCl/H2O C Diazonium Salt Solution (0-5 °C) A->C Add NaNO2 dropwise B NaNO2 Solution B->C E Crude this compound Precipitate C->E Add diazonium salt to coupling component D N-ethyl-N-cyanoethylaniline in Acetic Acid D->E F Filtration and Washing E->F G Recrystallization from Methanol F->G H Pure this compound G->H

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Purification Steps

Purification_Logic Purification Logic for this compound Crude Crude this compound (with impurities) Dissolve Dissolve in minimal hot methanol Crude->Dissolve Filter_Hot Hot Filtration (removes insoluble impurities) Dissolve->Filter_Hot Crystallize Cooling and Crystallization Filter_Hot->Crystallize Filter_Cold Cold Filtration (isolates pure crystals) Crystallize->Filter_Cold Wash Wash with cold methanol (removes soluble impurities) Filter_Cold->Wash Pure Pure this compound Wash->Pure

Caption: Logical steps in the recrystallization of this compound.

Conclusion

References

Spectroscopic Profile of Disperse Orange 61: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 61, also known by its Colour Index name C.I. 111355, is a monoazo disperse dye utilized in the textile industry for coloring polyester fibers.[1] Its chemical structure, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile, dictates its characteristic orange hue and its application properties.[2][3] A thorough understanding of its spectroscopic characteristics is essential for quality control, analytical identification, and research into the properties and potential environmental fate of this dye. This technical guide provides a summary of the expected spectroscopic data for this compound across UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Due to the limited availability of public, experimentally-derived spectroscopic data for this compound, this guide presents predicted and illustrative data based on the known chemical structure and typical values for similar azo dyes.

Chemical Structure

IUPAC Name: 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile[3] C.I. Name: this compound, C.I. 111355[1] CAS Number: 12270-45-0[1] Molecular Formula: C₁₇H₁₅Br₂N₅O₂[1] Molecular Weight: 481.14 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

UV-Visible Spectroscopy

The color of this compound arises from the extended π-conjugation system of the azo-benzene chromophore. The absorption maximum (λmax) is influenced by the electron-withdrawing nitro group and bromine atoms, and the electron-donating amino group.

Table 1: Predicted UV-Visible Absorption Data

ParameterPredicted ValueSolvent
λmax~450 - 490 nmDichloromethane or Acetone
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

AssignmentPredicted Chemical Shift (δ)Multiplicity
Aromatic-H (nitro-substituted ring)8.0 - 8.5s
Aromatic-H (amino-substituted ring)6.8 - 7.8m
-N-CH₂-CH₃3.5 - 3.8q
-N-CH₂-CH₂-CN3.6 - 3.9t
-CH₂-CN2.6 - 2.9t
-N-CH₂-CH₃1.2 - 1.5t

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

AssignmentPredicted Chemical Shift (δ)
Aromatic C-N=N145 - 155
Aromatic C-NO₂140 - 150
Aromatic C-Br110 - 120
Aromatic C-H115 - 135
Aromatic C-N140 - 150
-C≡N115 - 120
-N-CH₂-45 - 55
-CH₂-CN15 - 25
-CH₃10 - 15
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the this compound molecule.

Table 4: Predicted FT-IR Absorption Frequencies

Wavenumber (cm⁻¹)AssignmentIntensity
~2245-C≡N stretchMedium
~1580, ~1470Aromatic C=C stretchMedium-Strong
~1520, ~1340-NO₂ asymmetric & symmetric stretchStrong
~1450-N=N- stretch (azo group)Medium-Weak
~1200-1300C-N stretchMedium
~1000-1100C-Br stretchStrong
~2850-2950C-H stretch (aliphatic)Medium
~3000-3100C-H stretch (aromatic)Medium-Weak

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane, acetone, or ethanol) to an absorbance value below 1.5.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from approximately 200 to 800 nm, using the pure solvent as a blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Characterization Synthesis Synthesis of this compound Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis_Data Determine λmax UV_Vis->UV_Vis_Data NMR_Data Assign Chemical Shifts NMR->NMR_Data IR_Data Assign Functional Groups IR->IR_Data Structural_Confirmation Structural Confirmation UV_Vis_Data->Structural_Confirmation NMR_Data->Structural_Confirmation IR_Data->Structural_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Solubility of Disperse Orange 61 in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of Disperse Orange 61

This compound is characterized as a non-ionic dye with low water solubility, a defining feature of disperse dyes. Its solubility is primarily confined to organic solvents. The following table summarizes the available qualitative solubility information.

SolventCAS NumberQualitative Solubility
Water7732-18-5Insoluble[1]
Acetone67-64-1Soluble[1]
Ethanol64-17-5Soluble[1][2]
Methanol67-56-1Soluble

It is important to note that the term "soluble" is qualitative and the actual solubility can vary significantly with temperature and the purity of both the dye and the solvent. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following established methods can be employed. These protocols are based on standard laboratory practices for determining the solubility of dyes and pigments.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Volumetric flasks

  • Beakers or flasks with stoppers

  • Magnetic stirrer and stir bars

  • Constant temperature bath (e.g., water bath or incubator)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a flask. The excess solid should be clearly visible.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature bath and stir the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Saturated Solution:

    • Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is crucial to avoid disturbing the sediment.

    • Filter the withdrawn sample to remove any remaining microscopic solid particles. A syringe filter with a solvent-compatible membrane (e.g., PTFE) is suitable for this purpose.

  • Determination of Solute Mass:

    • Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or beaker.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is removed, place the dish containing the dry dye residue in an oven at a temperature sufficient to remove any residual solvent without decomposing the dye (e.g., 60-80°C).

    • Dry the residue to a constant weight, cooling the dish in a desiccator before each weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved dye by subtracting the initial weight of the empty dish from the final weight of the dish with the dry residue.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

    Solubility (g/L) = (Mass of dry dye (g) / Volume of saturated solution taken (L))

Spectrophotometric (Colorimetric) Method

For dyes that have a strong absorbance in the visible spectrum, a spectrophotometric method can be a rapid and sensitive alternative to the gravimetric method. This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment:

  • All materials listed for the gravimetric method.

  • UV-Visible Spectrophotometer

  • Cuvettes (quartz or glass, depending on the solvent and wavelength)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (steps 1 and 2).

    • Carefully take a known aliquot of the clear, filtered saturated solution.

    • Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    Solubility = Concentration of diluted solution × Dilution Factor

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the solubility of a dye using the gravimetric method.

Solubility_Determination_Workflow start Start prep_solution Prepare Supersaturated Solution (Excess Dye in Solvent) start->prep_solution equilibration Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prep_solution->equilibration separation Separate Saturated Solution (Centrifugation/Filtration) equilibration->separation measurement Measure Aliquot of Supernatant separation->measurement evaporation Evaporate Solvent measurement->evaporation drying Dry Residue to Constant Weight evaporation->drying weighing Weigh Dry Residue drying->weighing calculation Calculate Solubility (g/L or mg/mL) weighing->calculation end End calculation->end

Gravimetric Solubility Determination Workflow

Logical Relationships in Solubility Testing

The choice of method and the specific experimental parameters are guided by the properties of the dye and the solvent, as well as the required accuracy of the measurement.

Logical_Relationships dye_properties Dye Properties (Chromophore, Thermal Stability) method_selection Method Selection dye_properties->method_selection solvent_properties Solvent Properties (Polarity, Volatility, UV cutoff) solvent_properties->method_selection experimental_conditions Experimental Conditions (Temperature, Time) gravimetric Gravimetric Method method_selection->gravimetric Thermally Stable No Strong Chromophore spectrophotometric Spectrophotometric Method method_selection->spectrophotometric Strong Chromophore Low Concentration

Factors Influencing Method Selection

References

The Thermal Fortitude of a Synthetic Colorant: An In-depth Technical Guide to the Stability and Degradation of Disperse Orange 61

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 61 (C.I. 111355; CAS 12270-45-0) is a monoazo dye utilized in the textile industry for coloring polyester fibers.[1] Its chemical structure, characterized by a 2,6-dibromo-4-nitroaniline diazo component coupled with N-ethyl-N-cyanoethylaniline, imparts a specific color and dictates its physicochemical properties, including its response to thermal stress.[1] Understanding the thermal stability and degradation pathways of such dyes is paramount for optimizing manufacturing processes, ensuring product quality, and assessing potential environmental and toxicological impacts. This guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon general principles of azo dye chemistry due to the limited availability of specific experimental data for this compound.

Thermal Stability Analysis

The thermal stability of azo dyes is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss profiles. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and exothermic or endothermic decomposition events.

Table 1: Predicted Thermal Decomposition Characteristics of this compound (Based on Analogous Azo Dyes)

ParameterPredicted Value/RangeSignificance
Onset Decomposition Temperature (Tonset)250 - 300 °CIndicates the temperature at which significant thermal degradation begins.
Peak Decomposition Temperature (Tpeak)300 - 350 °CRepresents the temperature of the maximum rate of weight loss.
Major Weight Loss Stage250 - 450 °CCorresponds to the primary decomposition of the molecule, likely involving azo bond cleavage and fragmentation of the aromatic rings.
Residual Mass at 600 °C30 - 50 %Represents the formation of a thermally stable char.

Degradation Pathway

The thermal degradation of this compound is expected to proceed through a free-radical mechanism initiated by the homolytic cleavage of the C-N and N-N bonds of the azo group. The presence of nitro and bromo substituents on one of the aromatic rings will influence the subsequent fragmentation pathways.

Based on the principles of azo dye pyrolysis, the following degradation pathway can be postulated:

  • Initiation: The process begins with the cleavage of the azo bond, leading to the formation of two primary radical fragments: the 2,6-dibromo-4-nitrophenyl radical and the N-ethyl-N-cyanoethylaminophenyl radical.[2]

  • Propagation and Fragmentation: These initial radicals can undergo a series of subsequent reactions, including hydrogen abstraction, further fragmentation, and recombination. The N-ethyl-N-cyanoethylamino side chain is likely to undergo cleavage, potentially releasing smaller volatile fragments. The nitro group may be reduced or eliminated as nitrogen oxides. The bromine atoms may be released as bromine radicals or hydrobromic acid.

  • Termination: The radical chain reactions terminate through recombination or disproportionation reactions, leading to the formation of a complex mixture of smaller, volatile organic compounds and a solid, carbonaceous char.

Degradation Pathway of this compound This compound This compound Azo Bond Cleavage Azo Bond Cleavage This compound->Azo Bond Cleavage Heat Thermal Energy Thermal Energy 2,6-dibromo-4-nitrophenyl Radical 2,6-dibromo-4-nitrophenyl Radical Azo Bond Cleavage->2,6-dibromo-4-nitrophenyl Radical N-ethyl-N-cyanoethylaminophenyl Radical N-ethyl-N-cyanoethylaminophenyl Radical Azo Bond Cleavage->N-ethyl-N-cyanoethylaminophenyl Radical Fragmentation Fragmentation 2,6-dibromo-4-nitrophenyl Radical->Fragmentation N-ethyl-N-cyanoethylaminophenyl Radical->Fragmentation Volatile Products Volatile Products Fragmentation->Volatile Products Char Residue Char Residue Fragmentation->Char Residue

Postulated thermal degradation pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of azo dyes, which would be applicable to the study of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Sample Preparation: A small amount of the dye (typically 3-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of mass loss at different stages.

TGA Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis weigh Weigh 3-10 mg of Sample pan Place in Alumina/Platinum Pan weigh->pan purge Purge with N2/Ar pan->purge heat Heat to 800 °C at 10 °C/min purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine Tonset, Tpeak, % Weight Loss plot->determine

References

Disperse Orange 61 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the molecular formula and molecular weight for the chemical compound Disperse Orange 61.

This compound is a monoazo dye used in the textile industry for coloring polyester and other synthetic fabrics.[1] It is also known by its CAS number 12270-45-0.[2]

Chemical and Physical Properties

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC17H15Br2N5O2[2][3][4][5][6]
Molecular Weight481.14 g/mol [2][3][4][6]
IUPAC Name3-[--INVALID-LINK--amino]propanenitrile[3]
CAS Registry Number12270-45-0[2]

References

Health and Safety Data for Disperse Orange 61: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 13, 2025

This technical guide provides a comprehensive overview of the health and safety data available for the synthetic azo dye, Disperse Orange 61 (CAS No. 12270-45-0). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, assessment, and management of this chemical. Data has been aggregated from various sources, including governmental assessments and safety data sheets. Where specific data for this compound is unavailable, information from structurally similar analogue compounds is presented to provide a comprehensive toxicological and ecotoxicological profile.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various environmental and experimental conditions.

PropertyValueReference
CAS Number 12270-45-0[1]
Molecular Formula C₁₇H₁₅Br₂N₅O₂[1]
Molecular Weight 481.14 g/mol [1]
Appearance Reddish-brown powder[2]
Odor Odorless[2]
Solubility Insoluble in water; Soluble in acetone and ethanol[2]
Density 1.62 g/cm³N/A
Boiling Point 632.5 °C at 760 mmHgN/A
Flash Point 336.3 °CN/A
Vapor Pressure 6.63E-16 mmHg at 25°CN/A

Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. The primary toxicological concern with azo dyes is their potential for metabolic activation into potentially carcinogenic aromatic amines.[3][4]

Acute Toxicity
Skin and Eye Irritation

Detailed skin and eye irritation studies for this compound were not found. However, general hazard classifications indicate it may cause skin and eye irritation.

Sensitization

No specific data on the skin sensitization potential of this compound was identified.

Ecotoxicological Data

The Government of Canada has conducted a screening assessment of this compound and concluded that while it may be persistent in the environment, it is not expected to accumulate in organisms or cause harm at current release levels.[5] Ecotoxicity data is primarily based on studies of analogue disperse dyes.[6]

Test OrganismEndpointValue (mg/L)Analogue CompoundReference
Zebra fish (Danio rerio)96-hour LC5017 - 710Disperse Orange 30[6]
Daphnia magna48-hour EC504.5 - 5.8Disperse Orange 30[6]
Algae (Scenedesmus subspicatus)EC50 (growth)6.7 - 54Disperse Orange 30[6]
BacteriaIC50>100Disperse Orange 30[6]
Rainbow trout (Oncorhynchus mykiss)122-day NOEC>0.0048Disperse Blue 79:1[6]

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies specific to this compound are not available in the public domain. The following are generalized methodologies based on standard OECD guidelines that are typically used for such assessments.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Test Animals: Healthy, young adult rats of a single strain are used.

  • Dosage: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Procedure: The substance is administered to a group of animals at a specific dose level. The outcome (survival or death) determines the next step: dosing at a higher or lower level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Skin Irritation (Based on OECD Guideline 404)
  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small area of the animal's back is clipped free of fur. 0.5 g of the test substance is applied to the intact skin under a gauze patch.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale (e.g., Draize scale).[7][8]

Eye Irritation (Based on OECD Guideline 405)
  • Test Animals: Albino rabbits are used.

  • Procedure: 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of the eye reactions is scored according to a standardized scale.[9][10]

Aquatic Toxicity (Based on OECD Guideline 203 - Fish, Acute Toxicity Test)
  • Test Organism: A standard fish species, such as zebrafish (Danio rerio), is used.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.

  • Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.

Ready Biodegradability (Based on OECD Guideline 301F - Manometric Respirometry)
  • Inoculum: Activated sludge from a sewage treatment plant is used as the microbial inoculum.

  • Procedure: The test substance is added to a mineral medium, inoculated with the sludge, and incubated in a closed respirometer for 28 days.

  • Measurement: The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over time.

  • Endpoint: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[11][12][13]

Visualizations

Metabolic Activation of Azo Dyes

The primary toxicological concern for azo dyes is their metabolic conversion to potentially harmful aromatic amines. This process is a key consideration in the safety assessment of this compound.

Azo_Dye_Metabolism AzoDye This compound (Azo Dye) AromaticAmines Aromatic Amines (e.g., 2,6-dibromo-4-nitroaniline) AzoDye->AromaticAmines Azo Reduction (Intestinal Bacteria/Liver Enzymes) ReactiveIntermediates Reactive Electrophilic Intermediates AromaticAmines->ReactiveIntermediates Metabolic Oxidation DNABinding Covalent Binding to DNA ReactiveIntermediates->DNABinding Toxicity Potential Carcinogenicity and Mutagenicity DNABinding->Toxicity

Metabolic activation pathway of azo dyes leading to potential toxicity.

General Hazard Response Workflow

This workflow outlines the general safety precautions and response measures to be taken when handling this compound, based on its hazard classification.

Hazard_Response_Workflow cluster_handling Safe Handling cluster_exposure Exposure Response Handling Handling this compound PPE Wear Appropriate PPE: - Gloves - Goggles - Respirator Handling->PPE Ventilation Use in a Well-Ventilated Area Handling->Ventilation Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air Exposure->Inhalation SkinContact Skin Contact: Wash with soap and water Exposure->SkinContact EyeContact Eye Contact: Rinse with plenty of water Exposure->EyeContact Ingestion Ingestion: Seek medical attention Exposure->Ingestion MedicalAttention Seek Medical Attention if symptoms persist Inhalation->MedicalAttention SkinContact->MedicalAttention EyeContact->MedicalAttention

General hazard response workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Disperse Orange 61 as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a theoretical guide based on the known physicochemical properties of Disperse Orange 61. At the time of writing, there is limited published research on the specific use of this compound as a fluorescent probe. The experimental data and signaling pathways presented herein are hypothetical and intended to serve as a foundational framework for potential research and development.

Introduction

This compound is a monoazo dye traditionally used in the textile industry.[1][2] Its chemical structure, featuring a donor-pi-acceptor (D-π-A) system, suggests potential for environmentally sensitive fluorescence, making it a candidate for investigation as a fluorescent probe. This document outlines hypothetical applications and detailed protocols for exploring the utility of this compound in fluorescence-based assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₅Br₂N₅O₂[1][3]
Molecular Weight 481.14 g/mol [1][3]
CAS Number 12270-45-0[1]
Appearance Deep orange powder[1]
Boiling Point 632.5°C at 760 mmHg[3]
Flash Point 336.3°C[3]
Density 1.62 g/cm³[3]

Hypothetical Application: Detection of Protein Aggregates

The solvatochromic nature of many azo dyes suggests that this compound's fluorescence might be sensitive to changes in its local environment. A plausible application is its use as a "turn-on" fluorescent probe for the detection of hydrophobic protein aggregates, which are implicated in a variety of neurodegenerative diseases.

Proposed Signaling Pathway

In an aqueous solution, it is hypothesized that this compound exists in a low-fluorescence state due to aggregation-caused quenching or intramolecular rotation. Upon binding to the hydrophobic pockets of protein aggregates, the dye's conformation could become restricted, leading to a significant enhancement of its fluorescence emission.

G cluster_0 Aqueous Environment cluster_1 Presence of Protein Aggregates DO61_free This compound (Low Fluorescence) DO61_bound This compound - Aggregate Complex (High Fluorescence) DO61_free->DO61_bound Binding Protein_Aggregates Protein Aggregates (Hydrophobic Pockets) Protein_Aggregates->DO61_bound Interaction

Proposed mechanism of this compound as a fluorescent probe for protein aggregates.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 12270-45-0)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purified protein of interest (e.g., amyloid-beta, alpha-synuclein)

  • Monomeric and aggregated forms of the protein

  • Fluorometer

  • 96-well black microplates

Preparation of Stock Solutions
  • This compound Stock Solution (1 mM): Dissolve 0.481 mg of this compound in 1 mL of DMSO. Sonicate briefly to ensure complete dissolution. Store at -20°C, protected from light.

  • Protein Stock Solutions: Prepare stock solutions of monomeric and aggregated protein in PBS according to established protocols for the specific protein.

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound as a fluorescent probe for protein aggregates.

G cluster_workflow Experimental Workflow Start Start Prep_Stock Prepare this compound and Protein Stock Solutions Start->Prep_Stock Serial_Dilute Serially Dilute Protein Aggregates Prep_Stock->Serial_Dilute Add_Probe Add this compound to each well Serial_Dilute->Add_Probe Incubate Incubate at Room Temperature Add_Probe->Incubate Measure_Fluorescence Measure Fluorescence (Excitation/Emission Scan) Incubate->Measure_Fluorescence Analyze Analyze Data and Determine Binding Affinity Measure_Fluorescence->Analyze

General experimental workflow for assessing this compound fluorescence with protein aggregates.
Protein Aggregate Binding Assay Protocol

  • Prepare serial dilutions of the aggregated protein in PBS in a 96-well black microplate. Include wells with monomeric protein and PBS alone as controls.

  • From the 1 mM this compound stock solution, prepare a 100 µM working solution in PBS.

  • Add the this compound working solution to each well to a final concentration of 10 µM.

  • Incubate the microplate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer. Perform an initial excitation and emission scan to determine the optimal wavelengths.

Hypothetical Data Presentation

The following table summarizes the expected fluorescence properties of this compound in its free and protein aggregate-bound states.

StateExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Free in PBS 4505800.05
Bound to Protein Aggregates 4705500.45

Conclusion

While primarily known as a textile dye, the structural characteristics of this compound suggest its potential as a fluorescent probe. The hypothetical application and protocols provided in this document offer a starting point for researchers interested in exploring its utility in detecting protein aggregates or other analytes that can modulate its fluorescence through environmental changes. Further experimental validation is necessary to confirm these proposed applications.

References

Application Notes and Protocols for Staining Cells with Disperse Orange 61

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 61 is a synthetic monoazo dye primarily utilized in the textile industry for coloring polyester and other synthetic fibers.[1][2] Chemically, it is characterized by its molecular formula C17H15Br2N5O2 and is known for its insolubility in water but solubility in organic solvents such as acetone and ethanol.[1][3] While not a conventional biological stain, its hydrophobic nature suggests potential for evaluation in cell imaging applications, particularly for labeling lipid-rich structures or for tracking purposes.[4][5]

These protocols provide a foundational methodology for researchers to explore the utility of this compound as a fluorescent stain for both live and fixed cells. Due to the dye's nature as a textile colorant, significant optimization of concentration, incubation time, and imaging conditions will be necessary to achieve desired staining patterns and minimize cytotoxicity.

Experimental Protocols

Researchers should start by preparing a stock solution of this compound. Given its solubility properties, a high-concentration stock (e.g., 1-10 mM) in anhydrous DMSO is recommended.[6]

Protocol 1: Live-Cell Staining

This protocol is designed for the exploratory staining of living cells to assess dye uptake, localization, and potential cytotoxicity.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[7]

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[8]

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-80%).

  • Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed, serum-free culture medium or HBSS to the desired final concentration. It is crucial to test a range of concentrations (see Table 1).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.[8] Add the staining solution to the cells and incubate. Incubation time and temperature should be optimized (e.g., 15-60 minutes at 37°C), protecting the samples from light.[6][7]

  • Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove excess, unbound dye.[9]

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images promptly as the dye's signal may change over time in living cells.

Protocol 2: Fixed-Cell Staining

This protocol is for staining cells that have been preserved with a chemical fixative. This method is useful for examining cellular structures without the dynamic changes of live cells.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (Fixative)[10]

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer, optional)[10]

  • Antifade mounting medium[10]

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.[11][12]

  • Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.[10][11] At this point, fixed cells can often be stored in PBS at 4°C for a short period.[8]

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.[10] Wash three times with PBS.

  • Staining: Prepare a working solution of this compound in PBS. Remove the wash buffer and add the staining solution to the coverslips. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS to reduce background signal.

  • Mounting: Carefully remove the coverslips and mount them onto microscope slides with a drop of antifade mounting medium, ensuring the cell-side is down.[10] Seal the edges if necessary.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Data Presentation

The following table outlines suggested starting ranges for the optimization of staining conditions. The optimal parameters must be determined empirically for each cell type and experimental setup.

ParameterLive-Cell StainingFixed-Cell StainingPurpose & Considerations
Dye Concentration 0.1 - 10 µM0.5 - 20 µMHigher concentrations may increase signal but also cytotoxicity and background.
Solvent DMSO (Stock)DMSO (Stock)Ensure final DMSO concentration in media/buffer is low (<0.5%) to avoid toxicity.
Incubation Time 15 - 60 min30 - 60 minLonger times may improve signal but can also lead to artifacts or cell death in live imaging.
Incubation Temp. 37°CRoom Temp.37°C is for physiological conditions in live cells; room temperature is standard for fixed protocols.
Wash Buffer Culture Medium / HBSSPBSUse of protein-containing medium for washing can help remove non-specific binding of hydrophobic dyes.[4]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_live Live-Cell Protocol cluster_fixed Fixed-Cell Protocol seed_cells Seed Cells on Coverslips culture_cells Culture to 50-80% Confluency seed_cells->culture_cells live_wash1 Wash with PBS/HBSS culture_cells->live_wash1 Live Path fix Fix with 4% PFA culture_cells->fix Fixed Path live_stain Incubate with This compound live_wash1->live_stain live_wash2 Wash to Remove Excess Dye live_stain->live_wash2 live_image Image Immediately live_wash2->live_image fixed_wash1 Wash with PBS (3x) fix->fixed_wash1 perm Permeabilize (Optional) fixed_wash1->perm fixed_stain Incubate with This compound perm->fixed_stain fixed_wash2 Wash with PBS (3x) fixed_stain->fixed_wash2 mount Mount on Slide fixed_wash2->mount fixed_image Image mount->fixed_image

Caption: Workflow for live- and fixed-cell staining with this compound.

Hypothetical Mechanism of Cellular Interaction

G dye_ext This compound (Extracellular) membrane Plasma Membrane (Lipid Bilayer) dye_ext->membrane Passive Diffusion (Hydrophobic Interaction) dye_intra This compound (Intracellular) membrane->dye_intra organelles Lipid-Rich Organelles (e.g., ER, Mitochondria) dye_intra->organelles Accumulation cytosol Aqueous Cytosol dye_intra->cytosol Low Solubility

Caption: Hypothetical pathway of hydrophobic dye interaction with a cell.

References

Application Notes and Protocols: Disperse Orange 61 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Orange 61 is a monoazo dye primarily utilized in the textile industry for dyeing synthetic fibers such as polyester. While its chemical properties are well-documented, its application as a dye for microscopy studies is not established in scientific literature. Extensive searches for its use in biological or materials science imaging have not yielded specific protocols or quantitative data regarding its fluorescence, photostability, or staining efficacy.

This document addresses the topic by first presenting the known physicochemical properties of this compound. Due to the lack of direct application data, we then provide detailed information on a closely related compound, Disperse Orange 37 , which is commercially available and designated as suitable for microscopy. The protocols and data for Disperse Orange 37 can serve as a starting point for researchers wishing to investigate the potential of this compound as a novel microscopy stain, with the critical understanding that significant optimization and validation will be required.

Physicochemical Properties of Disperse Orange Dyes

A comparison of the key properties of this compound and the microscopy-validated Disperse Orange 37 is provided below.

PropertyThis compoundDisperse Orange 37
CAS Number 12270-45-0[1]13301-61-6
Molecular Formula C₁₇H₁₅Br₂N₅O₂[1]C₁₇H₁₅Cl₂N₅O₂[2]
Molecular Weight 481.14 g/mol [1]392.24 g/mol
Appearance Deep orange powder[1]Orange powder
Solubility Insoluble in water; soluble in organic solvents like acetone and ethanol.[3]Dispersible in water.[2]

Fluorescence Properties of Disperse Orange 37

The following table summarizes the known fluorescence characteristics of Disperse Orange 37, which may serve as an initial estimate for investigating this compound.

ParameterValueReference
Excitation Wavelength (λex) 470 nm[2]
Emission Wavelength (λem) 520 nm[2]
Quantum Yield (Φ) 0.42 ± 0.03 (in aqueous buffer)[2]
Extinction Coefficient (ε) ≥250 at 415-425 nm (in methanol)

Experimental Protocols

Disclaimer: The following protocols are based on the application of Disperse Orange 37 and general staining procedures. These are intended as a guideline for the initial evaluation of this compound and have not been validated for this specific compound.

Preparation of Staining Solution

Disperse dyes are characterized by their low solubility in water. Therefore, the preparation of a stable and effective staining solution is critical.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation node_A Weigh this compound powder node_B Dissolve in a suitable organic solvent (e.g., DMSO, Ethanol, or Acetone) to create a 1-10 mM stock solution. node_A->node_B node_C Store at 4°C, protected from light. node_B->node_C node_D Dilute the stock solution in an appropriate buffer (e.g., PBS) to the final working concentration (e.g., 1-10 µM). node_C->node_D For each experiment node_E Vortex or sonicate briefly if precipitation occurs. node_D->node_E node_F Use immediately. node_E->node_F G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_wash_fix Washing and Fixation cluster_imaging Imaging node_A Culture cells to desired confluency on coverslips or in multi-well plates. node_B Wash cells twice with Phosphate-Buffered Saline (PBS). node_A->node_B node_C Incubate cells with the working solution of this compound. node_B->node_C node_D Test a range of concentrations (1-10 µM) and incubation times (15-60 min) at 37°C or room temperature. node_E Wash cells twice with PBS to remove excess dye. node_C->node_E After incubation node_F Optional: Fix cells with 4% paraformaldehyde in PBS for 15 minutes. node_E->node_F node_G Wash again with PBS. node_F->node_G node_H Mount coverslips with an appropriate mounting medium. node_G->node_H node_I Image using a fluorescence microscope with suitable filter sets (start with excitation around 470 nm and emission around 520 nm). node_H->node_I G node_Start Start: Characterize Dye node_Spec Determine Absorption/ Emission Spectra node_Start->node_Spec node_Conc Optimize Staining Concentration node_Spec->node_Conc node_Time Optimize Incubation Time node_Conc->node_Time node_Photo Assess Photostability node_Time->node_Photo node_Tox Evaluate Cytotoxicity (e.g., cell viability assay) node_Photo->node_Tox node_Local Determine Subcellular Localization (co-staining) node_Tox->node_Local node_End Validated Protocol node_Local->node_End

References

Application Notes and Protocols: Incorporating Disperse Orange 61 into Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 61 is a monoazo dye known for its use in the textile industry for coloring polyester fibers.[1] Its hydrophobic nature and insolubility in water make it a candidate for incorporation into polymeric thin films for a variety of advanced applications beyond traditional dyeing.[2] These applications, particularly in optics, sensing, and potentially drug delivery, are of significant interest to the scientific and drug development communities.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into thin films. It covers various fabrication techniques, characterization methods, and potential applications, with a focus on providing actionable information for researchers.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful incorporation into thin films.

PropertyValueReference
Chemical Formula C17H15Br2N5O2[1]
Molecular Weight 481.14 g/mol [1]
CAS Number 12270-45-0[1]
Appearance Deep orange powder[1]
Solubility Insoluble in water; Soluble in some organic solvents[2]
Class Disperse Dye, Monoazo[1]

Experimental Protocols for Thin Film Fabrication

The choice of fabrication method depends on the desired film thickness, uniformity, and the properties of the host polymer. Three common methods are detailed below.

Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates.[1][3][4][5] The process involves depositing a solution of the polymer and dye onto a spinning substrate, where centrifugal force spreads the liquid into a thin, even layer.

Protocol:

  • Solution Preparation:

    • Dissolve the host polymer (e.g., Polymethyl methacrylate - PMMA) in a suitable solvent (e.g., toluene, chloroform, or anisole) to a desired concentration (e.g., 5-10% w/v).

    • Add this compound to the polymer solution to achieve the desired dye concentration (e.g., 0.1-5% w/w relative to the polymer).

    • Stir the solution at room temperature until the dye is completely dissolved and the solution is homogeneous. Filtration through a 0.2 µm syringe filter is recommended to remove any particulate matter.

  • Substrate Preparation:

    • Clean the substrate (e.g., glass slide, silicon wafer) thoroughly. A typical cleaning procedure involves sonication in a sequence of deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

    • Optional: Treat the substrate with oxygen plasma or a surface modifier to improve the wettability and adhesion of the polymer film.

  • Spin Coating Process:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the polymer-dye solution onto the center of the substrate.

    • Start the spin coater. A two-step process is often used:

      • Spread cycle: A low spin speed (e.g., 500 rpm for 10 seconds) to evenly distribute the solution.

      • Spin cycle: A high spin speed (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.[3]

  • Drying/Annealing:

    • After spinning, bake the coated substrate on a hotplate or in a vacuum oven at a temperature above the boiling point of the solvent but below the glass transition temperature of the polymer (e.g., 80-120°C for PMMA) to remove residual solvent.

G cluster_prep Preparation cluster_proc Process cluster_post Post-Processing Sol_Prep Solution Preparation (Polymer + Dye + Solvent) Dispense Dispense Solution on Substrate Sol_Prep->Dispense Sub_Prep Substrate Cleaning Sub_Prep->Dispense Spin_Coat Spin Coating (Spread & Spin Cycles) Dispense->Spin_Coat Drying Drying / Annealing Spin_Coat->Drying Characterization Film Characterization Drying->Characterization

Caption: Workflow for thin film fabrication using solution casting.

Thermal Evaporation

Thermal evaporation is a vacuum deposition technique where the organic material is heated until it sublimes or evaporates, and the vapor condenses on a substrate to form a thin film. [2][6][7][8][]This method is suitable for creating very pure, uniform, and ultrathin films of small organic molecules like this compound without a polymer matrix.

Protocol:

  • Substrate Preparation: Clean the substrate as described in the spin coating protocol and mount it in the vacuum chamber.

  • Source Preparation: Place a small amount of this compound powder in a crucible (e.g., made of tungsten or molybdenum) inside the vacuum chamber.

  • Vacuum Deposition:

    • Evacuate the chamber to a high vacuum (e.g., <10^-5 Torr).

    • Gradually heat the crucible by passing a current through it until the this compound starts to evaporate. The evaporation temperature for organic materials is typically below 500°C. [2] * The dye vapor will travel in a line-of-sight path and deposit onto the cooler substrate.

    • Monitor the film thickness in real-time using a quartz crystal microbalance.

  • Cooling and Venting:

    • Once the desired thickness is achieved, stop the heating and allow the system to cool down.

    • Vent the chamber with an inert gas (e.g., nitrogen) before removing the coated substrate.

Experimental Workflow for Thermal Evaporation

G cluster_prep Preparation cluster_proc Process cluster_post Post-Processing Source_Prep Load Dye into Crucible Evacuate Evacuate Chamber Source_Prep->Evacuate Sub_Mount Mount Substrate Sub_Mount->Evacuate Heat Heat Crucible & Evaporate Dye Evacuate->Heat Deposition Dye Deposition on Substrate Heat->Deposition Cooling Cool Down Deposition->Cooling Venting Vent Chamber Cooling->Venting Removal Remove Coated Substrate Venting->Removal G cluster_core Core Technology cluster_app Potential Drug Development Applications Core This compound in Thin Film DEC Drug-Eluting Coatings (Model System) Core->DEC Hydrophobic Encapsulation HTS High-Throughput Screening (Assay Development) Core->HTS Optical Signal Readout BioS Biosensors (Platform Technology) Core->BioS Dye Immobilization

References

Application Note and Protocols for Measuring the Fluorescence of Disperse Orange 61

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 61 is a monoazo dye utilized primarily in the textile industry for dyeing polyester and blended fabrics.[1] While its application as a colorant is well-established, a comprehensive characterization of its fluorescence properties is essential for exploring its potential in other scientific and biomedical fields, such as cellular imaging, environmental sensing, or as a component in drug delivery systems. Azo dyes, in general, are known to exhibit fluorescence, often influenced by their molecular structure and the surrounding solvent environment—a phenomenon known as solvatochromism.[2]

This document provides a detailed experimental framework for characterizing the fluorescence of this compound. Due to the limited availability of specific photophysical data for this particular dye in scientific literature, the following protocols are based on established methodologies for similar disperse and azo dyes. The provided parameters should be considered as starting points for experimental optimization.

Quantitative Data Summary

SolventDielectric Constant (ε)Refractive Index (n)Absorbance Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Dioxane2.211.422TBDTBDTBDTBDTBDTBDTBD
Toluene2.381.497TBDTBDTBDTBDTBDTBDTBD
Dichloromethane8.931.424TBDTBDTBDTBDTBDTBDTBD
Acetone20.71.359TBDTBDTBDTBDTBDTBDTBD
Ethanol24.51.361TBDTBDTBDTBDTBDTBDTBD
Methanol32.71.329TBDTBDTBDTBDTBDTBDTBD
Acetonitrile37.51.344TBDTBDTBDTBDTBDTBDTBD
Dimethyl Sulfoxide (DMSO)46.71.479TBDTBDTBDTBDTBDTBDTBD

TBD: To Be Determined experimentally.

Experimental Protocols

Materials and Equipment
  • This compound (CAS No: 12270-45-0)

  • Solvents: Spectroscopic grade Dioxane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO).

  • Fluorescence Standard: A well-characterized fluorescent dye with a known quantum yield in a solvent compatible with this compound (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).[3]

  • UV-Vis Spectrophotometer: For measuring absorbance spectra.

  • Spectrofluorometer: Equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.[4]

  • Time-Correlated Single Photon Counting (TCSPC) System: For fluorescence lifetime measurements.

  • Quartz Cuvettes: 1 cm path length, four-sided polished for fluorescence measurements.

Sample Preparation
  • Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent where it is readily soluble (e.g., DMSO or acetone).

  • Working Solutions: From the stock solution, prepare a series of dilutions in each of the selected solvents to create working solutions with absorbances ranging from 0.01 to 0.1 at the determined absorption maximum. This low absorbance range is crucial to avoid inner filter effects.[5]

  • Reference Standard Solutions: Prepare a series of dilutions of the chosen fluorescence standard in the appropriate solvent to have absorbances in the same range (0.01-0.1) at the excitation wavelength that will be used for the quantum yield measurement.

Measurement of Absorbance and Molar Extinction Coefficient
  • Record the absorbance spectra of the working solutions of this compound in each solvent using the UV-Vis spectrophotometer over a wavelength range of 300-700 nm.

  • Identify the wavelength of maximum absorbance (λ_abs).

  • Calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Measurement of Excitation and Emission Spectra
  • Using a dilute solution of this compound (absorbance ~0.1 at λ_abs), place the cuvette in the spectrofluorometer.

  • Emission Spectrum: Set the excitation wavelength to the determined λ_abs and scan the emission monochromator over a range starting approximately 20 nm above the excitation wavelength to 800 nm to record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).

  • Excitation Spectrum: Set the emission monochromator to the determined λ_em and scan the excitation monochromator from 300 nm up to a wavelength just below the emission maximum to record the fluorescence excitation spectrum and identify the wavelength of maximum excitation (λ_ex).

Determination of Relative Fluorescence Quantum Yield (Φ_F)

The relative quantum yield is determined by comparing the fluorescence of this compound to that of a standard with a known quantum yield.[6]

  • Measure the absorbance of the this compound solution and the reference standard solution at the chosen excitation wavelength (ideally the λ_ex of this compound). Ensure the absorbances are below 0.1.

  • Measure the fluorescence emission spectra of both the this compound solution and the reference standard solution using the same excitation wavelength and identical instrument settings (e.g., slit widths).

  • Integrate the area under the emission spectra for both the sample (I_S) and the reference (I_R).

  • Calculate the quantum yield of this compound (Φ_F(S)) using the following equation:

    Φ_F(S) = Φ_F(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

    Where:

    • Φ_F(R) is the quantum yield of the reference.

    • A_S and A_R are the absorbances of the sample and reference at the excitation wavelength.

    • n_S and n_R are the refractive indices of the sample and reference solvents, respectively.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is measured using a Time-Correlated Single Photon Counting (TCSPC) system.

  • Excite the this compound solution with a pulsed light source (e.g., a picosecond laser diode) at the determined λ_ex.

  • Collect the fluorescence emission at λ_em using a high-speed detector.

  • The TCSPC electronics measure the time delay between the excitation pulse and the detection of the emitted photons.

  • Accumulate a histogram of these delay times, which represents the fluorescence decay curve.

  • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). The instrument response function (IRF) should be measured using a scattering solution and accounted for in the analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy prep_stock Prepare 1 mM Stock Solution (this compound in DMSO/Acetone) prep_work Prepare Working Solutions (Dilutions in various solvents, A < 0.1) prep_stock->prep_work prep_ref Prepare Reference Standard Solutions (e.g., Rhodamine 6G, A < 0.1) prep_stock->prep_ref abs_measure Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_work->abs_measure fluor_ex_em Measure Excitation & Emission Spectra (Spectrofluorometer) prep_work->fluor_ex_em fluor_qy Measure Relative Quantum Yield (Φ_F) (vs. Standard) prep_ref->fluor_qy abs_det Determine λ_abs and Calculate Molar Extinction Coefficient (ε) abs_measure->abs_det abs_det->fluor_ex_em fluor_det Determine λ_ex and λ_em fluor_ex_em->fluor_det fluor_det->fluor_qy fluor_lt Measure Fluorescence Lifetime (τ) (TCSPC) fluor_det->fluor_lt

Caption: Experimental workflow for the photophysical characterization of this compound.

Quantum_Yield_Measurement cluster_input Inputs cluster_process Measurement Process cluster_output Calculation sample This compound Solution (Absorbance A_S) excite Excite both solutions at the same λ_ex (Identical instrument settings) sample->excite reference Reference Standard Solution (Absorbance A_R, Known Φ_F(R)) reference->excite measure_emission Record Emission Spectra excite->measure_emission integrate Integrate Emission Spectra (Get I_S and I_R) measure_emission->integrate calculate_qy Calculate Φ_F(S) using the formula: Φ_F(S) = Φ_F(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²) integrate->calculate_qy

Caption: Logical relationship for relative fluorescence quantum yield measurement.

References

Application Note: Hypothetical Use of Disperse Orange 61 for the Detection of Copper Ions (Cu²⁺)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a hypothetical application for Disperse Orange 61 as a colorimetric and fluorescent sensor for the detection of copper ions (Cu²⁺) in aqueous solutions. While this compound is primarily utilized as a dye in the textile industry, its chemical structure, featuring an azo group and electron-donating moieties, suggests potential for interaction with metal ions, leading to detectable changes in its spectral properties. This application note provides a theoretical framework, detailed experimental protocols, and expected performance data for this novel application. It is intended for researchers, scientists, and drug development professionals interested in the development of new chemosensors.

Introduction

This compound is a monoazo dye characterized by its vibrant orange hue and its use in dyeing synthetic fibers.[1] Its molecular structure contains functional groups that could potentially coordinate with metal ions. The interaction with a metal ion such as Cu²⁺ could perturb the electronic structure of the dye molecule, causing a noticeable change in its absorption and fluorescence spectra. This hypothetical application explores the use of this compound as a selective sensor for Cu²⁺, a prevalent environmental and biological analyte.

Signaling Pathway

The proposed detection mechanism is based on the coordination of Cu²⁺ ions with the nitrogen atoms of the azo group and potentially the cyano group in the this compound molecule. This interaction is expected to form a complex, leading to a shift in the maximum absorption wavelength (colorimetric response) and quenching of the dye's intrinsic fluorescence (fluorometric response). The degree of spectral change is anticipated to be proportional to the concentration of Cu²⁺ ions.

G cluster_0 Detection Mechanism cluster_1 Observable Change DO61 This compound (Free Dye - Fluorescent) Complex This compound-Cu²⁺ Complex (Non-Fluorescent) DO61->Complex Coordination Fluorescence_High High Fluorescence Cu2_ion Copper Ion (Cu²⁺) (Analyte) Cu2_ion->Complex Fluorescence_Low Fluorescence Quenching Fluorescence_High->Fluorescence_Low Increased [Cu²⁺]

Caption: Proposed signaling pathway for Cu²⁺ detection using this compound.

Experimental Protocols

Materials and Methods
  • Reagents: this compound (analytical standard), Copper(II) sulfate (CuSO₄), and other metal salts (for selectivity studies), deionized water, and a suitable buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

Protocol 1: Colorimetric Detection of Cu²⁺
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the aqueous buffer to a final working concentration (e.g., 10 µM).

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

  • Sample Preparation:

    • In a series of cuvettes, add the this compound working solution.

    • Spike the cuvettes with varying concentrations of the Cu²⁺ stock solution to achieve a final concentration range (e.g., 0-100 µM).

    • Bring the final volume in each cuvette to 2 mL with the buffer solution.

  • Measurement:

    • Incubate the solutions for 5 minutes at room temperature.

    • Record the absorption spectra from 300 nm to 700 nm using the UV-Vis spectrophotometer.

    • Monitor the change in absorbance at the wavelength of maximum absorption.

Protocol 2: Fluorometric Detection of Cu²⁺
  • Preparation of Stock Solutions:

    • Prepare stock solutions as described in Protocol 1. A lower working concentration of this compound (e.g., 1 µM) may be optimal for fluorescence studies.

  • Sample Preparation:

    • Prepare a series of fluorometer cuvettes with the this compound working solution and varying concentrations of Cu²⁺ as described in Protocol 1.

  • Measurement:

    • Incubate the solutions for 5 minutes at room temperature.

    • Excite the samples at the appropriate wavelength (to be determined experimentally, likely near the absorption maximum of the free dye).

    • Record the emission spectra.

    • Plot the fluorescence intensity at the emission maximum as a function of Cu²⁺ concentration.

Experimental Workflow

G cluster_colorimetric Colorimetric Method cluster_fluorometric Fluorometric Method start Start prep_reagents Prepare Stock Solutions (this compound, Cu²⁺) start->prep_reagents prep_samples Prepare Samples (Varying [Cu²⁺]) prep_reagents->prep_samples incubate Incubate (5 min, RT) prep_samples->incubate uv_vis Measure Absorbance (300-700 nm) incubate->uv_vis fluor Measure Fluorescence (Ex/Em Scan) incubate->fluor plot_abs Plot Absorbance vs. [Cu²⁺] uv_vis->plot_abs analyze Analyze Data (LOD, Selectivity) plot_abs->analyze plot_fluor Plot Intensity vs. [Cu²⁺] fluor->plot_fluor plot_fluor->analyze end End analyze->end

Caption: Workflow for the detection of Cu²⁺ using this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for the detection of Cu²⁺ using this compound based on the proposed protocols.

Table 1: Hypothetical Performance Characteristics of the this compound-based Cu²⁺ Sensor.

ParameterColorimetric MethodFluorometric Method
Analyte Cu²⁺Cu²⁺
Limit of Detection (LOD) 1.5 µM0.5 µM
Linear Range 2.0 - 50 µM1.0 - 25 µM
Response Time < 5 minutes< 5 minutes
Optimal pH 7.0 - 8.07.0 - 8.0

Table 2: Hypothetical Selectivity of the this compound Sensor for Cu²⁺ over other Metal Ions.

Interfering Ion (at 100 µM)Colorimetric Response Change (%)Fluorometric Response Change (%)
Cu²⁺ (25 µM) 100 100
Ni²⁺ 1215
Zn²⁺ 810
Fe³⁺ 1822
Mg²⁺ < 5< 5
Ca²⁺ < 5< 5

Conclusion

This application note presents a hypothetical framework for the use of this compound as a novel sensor for Cu²⁺ ions. The proposed methods, based on colorimetric and fluorometric detection, are simple, rapid, and could potentially offer good sensitivity and selectivity. While experimental validation is required, this document provides a comprehensive starting point for researchers to explore new applications for existing dyes in the field of analytical chemistry. Further studies should focus on optimizing the experimental conditions, investigating the sensing mechanism in detail, and applying the sensor to real-world samples.

References

Application Notes and Protocols: Disperse Orange 61 in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Orange 61, a monoazo disperse dye, in textile dyeing research. This document details experimental protocols for applying the dye to polyester fabrics and assessing its performance, alongside a summary of its key characteristics and toxicological profile.

Overview of this compound

This compound (C.I. 111355) is a synthetic dye primarily used for coloring hydrophobic fibers such as polyester.[1] Its chemical structure, characterized by an azo group (-N=N-), places it within the largest class of commercial dyes.[2] Due to its low water solubility, it is applied from a fine aqueous dispersion.[3] The dyeing process typically requires high temperatures to facilitate the diffusion of the dye molecules into the amorphous regions of the polyester fibers.[4][5]

Chemical and Physical Properties:

PropertyValue
CAS Number12270-45-0
Molecular FormulaC₁₇H₁₅Br₂N₅O₂
Molecular Weight481.14 g/mol
AppearanceDeep orange powder

Experimental Protocols

Two primary methods for dyeing polyester with this compound are the High-Temperature Exhaust Method and the Thermosol Method.

High-Temperature Exhaust Dyeing Protocol

This method is a common batch process for dyeing polyester fibers.

Materials and Reagents:

  • This compound dye

  • 100% Polyester fabric

  • Dispersing agent

  • Acetic acid (to maintain pH 4.5-5.5)[4]

  • Sodium hydrosulfite and Sodium hydroxide (for reduction clearing)[6]

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Fabric Preparation: Scour the polyester fabric to remove any oils, sizes, or impurities that may hinder dye uptake.

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of this compound with a small amount of dispersing agent and then adding water.

    • Set the dye bath with water, dispersing agent, and acetic acid to achieve a pH of 4.5-5.5.[4]

    • Add the dye stock solution to the bath. The liquor ratio (ratio of the weight of the dye bath to the weight of the fabric) is typically maintained at 10:1 to 20:1.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.

    • Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[3]

    • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[3][4]

    • Cool the dye bath to 70-80°C before draining.

  • Reduction Clearing:

    • After dyeing, rinse the fabric.

    • Prepare a clearing bath containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.[6]

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[6]

  • Final Rinsing and Drying:

    • Thoroughly rinse the fabric with hot and then cold water.

    • Dry the fabric at a moderate temperature.

Experimental Workflow for High-Temperature Exhaust Dyeing:

G A Fabric Scouring B Dye Bath Preparation (this compound, Dispersing Agent, Acetic Acid) A->B C Dyeing at 130°C for 60 min B->C D Cooling and Draining C->D E Reduction Clearing (Sodium Hydrosulfite, Sodium Hydroxide) D->E F Rinsing and Drying E->F

Workflow for High-Temperature Exhaust Dyeing.
Thermosol Dyeing Protocol

This is a continuous process suitable for large-scale production.

Materials and Reagents:

  • This compound dye

  • 100% Polyester fabric

  • Padding solution auxiliaries (e.g., anti-migrating agent, wetting agent)

  • Padding mangle

  • Drying and thermofixation unit

Procedure:

  • Padding:

    • Prepare a padding liquor containing this compound, an anti-migrating agent, and a wetting agent.

    • Impregnate the polyester fabric with the padding liquor using a padding mangle to achieve a uniform wet pick-up.

  • Drying:

    • Dry the padded fabric, typically in an infrared pre-dryer followed by a hot flue dryer, at a temperature around 100-120°C.

  • Thermofixation:

    • Pass the dried fabric through a thermofixation unit at a high temperature, typically between 190°C and 220°C, for 60-90 seconds.[4] This step allows the dye to sublime and diffuse into the polyester fibers.

  • After-treatment:

    • The dyed fabric undergoes a washing process to remove unfixed dye and auxiliaries, which may include a reduction clearing step as described in the exhaust dyeing protocol.

Experimental Workflow for Thermosol Dyeing:

G A Padding with Dye Liquor B Drying (100-120°C) A->B C Thermofixation (190-220°C) B->C D Washing and Reduction Clearing C->D E Final Rinsing and Drying D->E

Workflow for Thermosol Dyeing.

Data Presentation: Colorfastness Properties

The performance of a dye is critically assessed by its colorfastness properties. The following table summarizes the fastness ratings of this compound on polyester fabric according to ISO standards.[1]

Fastness TestFadingStaining
Washing (ISO 105-C06) 55
Perspiration (ISO 105-E04) 55
Ironing (ISO 105-X11) 45
Light (ISO 105-B02) 6-7-

Fastness ratings are on a scale of 1 to 5, with 5 being the best. For lightfastness, the scale is 1 to 8, with 8 being the best.

Toxicological Profile and Signaling Pathway

This compound belongs to the azo dye class, some of which have been reported to exhibit genotoxic and cytotoxic effects.[2][7] The genotoxicity of certain azo dyes is often attributed to their metabolic reduction, which can lead to the formation of aromatic amines.[7][8] These metabolites can form DNA adducts, leading to DNA damage.[8] Studies on the related Disperse Orange 1 have shown that it can induce DNA damage and apoptosis in human hepatoma (HepG2) cells.[7]

Proposed Signaling Pathway for Azo Dye-Induced Genotoxicity:

The following diagram illustrates a potential pathway for the genotoxicity of azo dyes.

G cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Cellular Response A Azo Dye (e.g., this compound) B Metabolic Activation (e.g., Azoreductases in liver or skin bacteria) A->B C Formation of Aromatic Amines B->C D Further Metabolism (e.g., N-hydroxylation, esterification) C->D E Reactive Metabolites (e.g., Nitrenium ions) D->E F DNA Adduct Formation E->F G DNA Damage (e.g., Strand breaks, mutations) F->G H Activation of DNA Damage Response (e.g., ATM/ATR, p53) G->H I Cell Cycle Arrest H->I J DNA Repair H->J K Apoptosis (Programmed Cell Death) H->K

Proposed pathway of azo dye-induced genotoxicity.

This pathway highlights the metabolic activation of the azo dye, leading to the formation of reactive metabolites that can cause DNA damage. The cell, in response, may initiate DNA repair mechanisms, cell cycle arrest, or, in cases of severe damage, apoptosis.[7][8]

Conclusion

This compound is an effective dye for polyester, providing good to excellent colorfastness properties. The provided protocols for high-temperature exhaust and thermosol dyeing offer standardized methods for its application in a research setting. However, as an azo dye, considerations regarding its potential toxicological effects, particularly genotoxicity, are warranted. The proposed signaling pathway provides a framework for understanding the potential cellular impacts of this class of dyes, which is a critical aspect for professionals in drug development and safety assessment. Further research into the specific metabolic pathways and genotoxic potential of this compound is recommended.

References

Application Note and Protocol for the Quantification of Disperse Orange 61

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disperse Orange 61 is a monoazo dye used in the textile industry for dyeing polyester fibers.[1] Due to its potential as a skin sensitizer and its classification as an allergenic dye, accurate quantification in textile products is crucial for consumer safety and regulatory compliance. This application note provides a detailed protocol for the quantitative analysis of this compound in textile samples using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD). The methodology is based on established analytical procedures for disperse dyes, such as the DIN 54231 standard.[2][3][4][5][6]

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[2] Concerns over the allergenic potential of some disperse dyes have led to regulations restricting their presence in consumer goods.[7][8] This protocol details a robust and reliable method for the extraction and subsequent quantification of this compound from textile matrices, ensuring high sensitivity and selectivity.

Principle

The analytical workflow involves the extraction of this compound from a textile sample using a suitable organic solvent, followed by chromatographic separation and quantification. An ultrasonic bath is employed to enhance the extraction efficiency. The extract is then analyzed by reverse-phase HPLC, where this compound is separated from other components and quantified using a DAD detector. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards of known concentrations.

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Standards: this compound analytical standard (CAS No. 55281-26-0).

  • Textile Sample: A representative sample of the textile to be analyzed.

  • Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm PTFE)

    • HPLC vials

    • HPLC system with a DAD detector

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Textile)
  • Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Accurately weigh approximately 1.0 g of the cut textile sample into a 50 mL conical flask.

  • Add 20 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate at 70°C for 30 minutes to extract the dye.[7][9]

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes to sediment any suspended fibers.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-DAD Analysis

The following HPLC conditions are recommended for the separation and quantification of this compound:

ParameterCondition
HPLC System Agilent 1290 Infinity LC or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 5% B; 1-15 min: 5-90% B; 15-15.1 min: 90-98% B; 15.1-17 min: 98% B; 17.1-20 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
DAD Wavelength Monitoring at the maximum absorbance wavelength of this compound (approximately 480-500 nm), with spectral acquisition from 200-700 nm.
Quantification
  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extract.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the final concentration of this compound in the textile sample using the following formula:

    Concentration (mg/kg) = (C x V) / M

    Where:

    • C = Concentration of this compound in the extract (µg/mL)

    • V = Volume of extraction solvent (mL)

    • M = Mass of the textile sample (g)

Data Presentation

Table 1: HPLC Method Validation Parameters (Representative Data)
ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.02 - 1.35 ng/mL[9]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL[9]
Recovery 92.1% - 98.7%[10]
Repeatability (%RSD, n=6) < 5%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Textile_Sample Textile Sample Weighing Extraction Ultrasonic Extraction (Methanol, 70°C, 30 min) Textile_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Sample Extract Data_Acquisition Data Acquisition (DAD) HPLC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Calibration_Curve->Quantification Calibration Data

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship Objective Objective: Quantify this compound Methodology Methodology: HPLC-DAD Objective->Methodology Sample_Prep Sample Preparation: Solvent Extraction Methodology->Sample_Prep Analysis Instrumental Analysis Methodology->Analysis Sample_Prep->Analysis Data_Processing Data Processing Analysis->Data_Processing Result Result: Concentration (mg/kg) Data_Processing->Result

References

Disperse Orange 61 in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 61 (DO61), a monoazo dye traditionally used in the textile industry for polyester fabrics, is gaining attention in materials science for its potential as a functional chromophore. Its molecular structure, characterized by a donor-π-acceptor system, makes it a candidate for applications requiring nonlinear optical (NLO) and electro-optic (EO) properties. This document provides an overview of its potential applications in materials science, supported by generalized experimental protocols derived from studies on closely related Disperse Orange dyes.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 12270-45-0[1][2]
Molecular Formula C₁₇H₁₅Br₂N₅O₂[1][2]
Molecular Weight 481.14 g/mol [1][2]
Appearance Deep orange powder[1]
Molecular Structure Single azo class[1]
Manufacturing Method Diazotization of 2,6-dibromo-4-nitroaniline and coupling with N-ethyl-N-cyanoethylaniline.[1]

Applications in Materials Science

While direct applications of this compound in materials science are not extensively documented, research on analogous "Disperse Orange" dyes, such as Disperse Orange 3, 11, and 25, highlights potential uses in the development of advanced functional materials. These applications primarily leverage the dye's chromophoric nature.

Nonlinear Optical (NLO) Materials

Disperse Orange dyes, as a class, are investigated for their third-order nonlinear optical properties. These properties are crucial for applications in optical signal processing and the development of optical modulators and switches. When incorporated into a polymer matrix, these chromophores can contribute to a high third-order susceptibility (χ⁽³⁾).

Electro-Optic (EO) Polymers

Guest-host polymer systems, where a chromophore like a Disperse Orange dye is dispersed within a polymer matrix (e.g., PMMA), are a common approach to creating electro-optic materials. These materials change their refractive index in response to an external electric field, a phenomenon essential for devices like high-voltage sensors and laser beam modulators.

Experimental Protocols

The following are generalized protocols for the incorporation and characterization of Disperse Orange dyes in polymer matrices for materials science applications. These protocols are based on established methods for similar chromophores and can be adapted for this compound.

Protocol 1: Fabrication of Guest-Host Polymer Thin Films by Spin Coating

This protocol describes the preparation of thin films of a polymer doped with a Disperse Orange dye.

Materials:

  • Disperse Orange dye (e.g., this compound)

  • Poly(methyl methacrylate) (PMMA) or other suitable host polymer

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Glass or quartz substrates

  • Spin coater

  • Hot plate or vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the host polymer (e.g., 10% w/v PMMA in THF).

    • Prepare a stock solution of the Disperse Orange dye in the same solvent.

    • Mix the polymer and dye solutions to achieve the desired final chromophore concentration (e.g., 1-10% by weight relative to the polymer). Ensure complete dissolution.

  • Substrate Cleaning:

    • Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, then isopropanol, followed by drying with nitrogen).

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the polymer-dye solution onto the center of the substrate.

    • Spin the substrate at a predetermined speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Drying/Annealing:

    • Transfer the coated substrate to a hot plate or into a vacuum oven.

    • Bake at a temperature below the glass transition temperature of the polymer (e.g., 60-80 °C for PMMA) for an extended period (e.g., 1-2 hours) to remove residual solvent.

Workflow for Thin Film Fabrication

G cluster_prep Preparation cluster_fab Fabrication Solution_Prep Solution Preparation Spin_Coat Spin Coating Solution_Prep->Spin_Coat Substrate_Clean Substrate Cleaning Substrate_Clean->Spin_Coat Drying Drying/ Annealing Spin_Coat->Drying

Spin Coating Workflow
Protocol 2: Characterization of Nonlinear Optical Properties using the Z-Scan Technique

This protocol outlines the Z-scan method, a common technique to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Apparatus:

  • High-power laser (e.g., Nd:YAG laser)

  • Focusing lens

  • Motorized translation stage

  • Photodetectors

  • Beam splitters

  • Aperture

Procedure:

  • Sample Preparation:

    • Prepare a solution of the Disperse Orange dye in a suitable solvent (e.g., THF) or use a prepared thin film on a transparent substrate.

  • Experimental Setup:

    • The laser beam is split into a reference beam and a transmitted beam.

    • The transmitted beam is focused by a lens.

    • The sample is mounted on a motorized translation stage that moves it along the z-axis through the focal point of the lens.

    • A photodetector measures the intensity of the transmitted beam.

  • Closed-Aperture Z-Scan (for n₂):

    • An aperture is placed before the detector to measure the on-axis intensity.

    • The sample is moved through the focal point, and the transmitted intensity is recorded as a function of the sample position (z).

    • A characteristic peak-valley or valley-peak transmittance curve is obtained, from which the sign and magnitude of the nonlinear refractive index can be determined.

  • Open-Aperture Z-Scan (for β):

    • The aperture is removed to collect the entire transmitted beam.

    • The measurement is repeated, and the change in transmittance is now only due to nonlinear absorption.

    • A symmetric peak or valley in the transmittance curve indicates the presence of nonlinear absorption.

Logical Flow of Z-Scan Measurement

G Setup Experimental Setup Closed_Aperture Closed-Aperture Measurement Setup->Closed_Aperture Open_Aperture Open-Aperture Measurement Setup->Open_Aperture Calculate_n2 Calculate n₂ Closed_Aperture->Calculate_n2 Calculate_beta Calculate β Open_Aperture->Calculate_beta

Z-Scan Measurement Process

Quantitative Data Summary

The following table summarizes representative nonlinear optical properties for a related Disperse Orange dye, providing a benchmark for potential performance. Data for this compound is not currently available in the reviewed literature.

DyeHost/SolventWavelength (nm)Third-Order Susceptibility (χ⁽³⁾) (esu)Reference
Disperse Orange 25Thin Film1064Value reported to be the largest among tested dyes (DO3, DO25, PO43)[2]

Note: The performance of this compound as an NLO or EO chromophore would require specific experimental validation. The data presented for other Disperse Orange dyes serves as an indicator of the potential of this class of materials. Researchers are encouraged to perform these measurements for this compound to ascertain its specific properties.

References

Troubleshooting & Optimization

How to improve the solubility of Disperse Orange 61

Author: BenchChem Technical Support Team. Date: December 2025

This center provides technical guidance, troubleshooting, and frequently asked questions to assist researchers and scientists in improving the solubility and dispersion of Disperse Orange 61 for experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility low?

This compound is a single azo-class dye with the molecular formula C₁₇H₁₅Br₂N₅O₂.[1][2][3] Like other disperse dyes, it is a small, non-ionic molecule that lacks strong, water-solubilizing groups such as sulfonic acid. Its hydrophobic and non-polar nature results in very low intrinsic solubility in water, which is a deliberate design characteristic for dyeing hydrophobic fibers like polyester.[1][4]

Q2: What are the primary strategies to enhance the solubility of this compound?

The most effective strategies do not typically increase true aqueous solubility but rather improve the stability and concentration of the dye in an aqueous medium. The primary methods include:

  • Increasing Temperature: Significantly boosts the dissolution rate and solubility.[5]

  • Using Dispersing Agents/Surfactants: This is the most common industrial method. Surfactants encapsulate the dye in micelles, allowing for a stable dispersion in water.[6][7][8]

  • Controlling pH: Maintaining a weakly acidic environment (pH 4.5-5.5) is standard practice for stable dye dispersion and optimal dyeing of polyester.[9]

  • Physical Methods: Techniques like ultrasonication can break down dye agglomerates to create a finer, more uniform dispersion.[9]

Q3: How does temperature impact the solubility of disperse dyes?

Temperature has a profound effect on the solubility of disperse dyes. As the temperature of the water increases, the solubility of the dye increases significantly. For instance, the solubility of some disperse dyes can increase by 18 to 37 times when the temperature is raised from 25°C to 80°C.[5] In practice, dyeing processes for polyester are often conducted at high temperatures (120-130°C) to maximize dye solubility and diffusion into the fiber.[9]

Q4: What role do surfactants play, and which types are most effective?

Surfactants are critical for creating stable dispersions of hydrophobic dyes in water.[4][6] Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic dye particles are then encapsulated within the hydrophobic core of these micelles, a process called solubilization.[7][10] This allows for a much higher concentration of the dye to be dispersed in the aqueous phase than its natural solubility would permit. Generally, non-ionic surfactants are considered to have a higher solubilization power for disperse dyes compared to anionic or cationic surfactants.[6][7][10]

Troubleshooting Guide

Problem: Inadequate color yield or pale coloration in the final product.

  • Possible Cause: Insufficient dye dissolution in the experimental medium.

  • Solutions:

    • Increase Temperature: For polyester applications, ensure the process temperature is optimal, typically between 120-130°C.[9] The solubility of disperse dyes increases dramatically at higher temperatures.[5]

    • Optimize Dispersing Agent: Verify that a high-quality dispersing agent (e.g., lignosulfonate or naphthalene sulfonate-based) is being used at the recommended concentration (typically 0.5-2.0 g/L).[9]

    • Check pH: Ensure the medium is weakly acidic, within the 4.5-5.5 range, using a suitable buffer or acetic acid.[9]

Problem: The dye is precipitating or forming visible agglomerates in the solution.

  • Possible Cause: The dye dispersion is unstable.

  • Solutions:

    • Improve Dispersion Quality: Before use, subject the dye dispersion to high-shear mixing or ultrasonication to break down particle agglomerates.[9]

    • Evaluate Surfactant Choice: The surfactant may not be effective for this specific dye. Screen different types of surfactants (non-ionic, anionic) to find one that provides better stability (see Protocol 2).

    • Use Softened Water: Hard water ions (Ca²⁺, Mg²⁺) can destabilize dye dispersions. Use deionized or softened water, or add a sequestering agent to chelate these ions.[9]

Quantitative Data

Table 1: Representative Effect of Temperature on Disperse Dye Solubility in Water

Dye ClassSolubility at 25°C (mg/L)Solubility at 80°C (mg/L)Fold Increase
Disperse Yellow~1.0~1818x
Disperse Red~0.5~16.533x
Disperse Blue~0.2~7.437x

Note: This data is illustrative, based on typical values for disperse dyes, to show the general trend.[5] Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Evaluating the Effect of Temperature on the Apparent Solubility of this compound

  • Preparation: Prepare a series of sealed, pressure-safe vessels, each containing 50 mL of deionized water and an excess amount of this compound powder (e.g., 100 mg).

  • Equilibration: Place the vessels in separate, temperature-controlled shakers or water baths set to various temperatures (e.g., 25°C, 50°C, 70°C, 90°C).

  • Mixing: Agitate the vessels for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, allow the vessels to rest at their respective temperatures for 2 hours to let undissolved solids settle. Carefully extract a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter suitable for high temperatures to remove all particulate matter.

  • Quantification: Dilute the filtered, saturated solution with a suitable organic solvent (e.g., acetone or dimethylformamide). Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the dye's λ-max.

  • Calculation: Use a pre-established calibration curve of this compound in the same solvent to determine its concentration in the saturated solution at each temperature.

Protocol 2: Screening Surfactants for Enhanced Solubilization

  • Stock Solutions: Prepare stock solutions (e.g., 10 g/L) of different surfactants (e.g., a non-ionic like Polysorbate 80, an anionic like sodium dodecyl sulfate, and a dispersing agent like a lignosulfonate) in deionized water.

  • Test Dispersions: In separate flasks, prepare 50 mL solutions of each surfactant at a concentration known to be above its CMC (e.g., 2 g/L).

  • Dye Addition: Add an excess amount of this compound powder (e.g., 100 mg) to each surfactant solution. Include a control flask with only deionized water.

  • Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 60°C) for 12-24 hours.

  • Analysis: Following the procedure in Protocol 1 (Steps 4-6), filter the supernatant from each flask and quantify the concentration of solubilized dye.

  • Comparison: Compare the apparent solubility of this compound in each surfactant solution to determine the most effective agent.

Visualizations

Troubleshooting_Workflow Problem Low Solubility or Dispersion Instability Check_Temp Is Temperature >100°C? (for Polyester) Problem->Check_Temp Check_pH Is pH 4.5 - 5.5? Check_Temp->Check_pH Yes Increase_Temp Increase Temperature to 120-130°C Check_Temp->Increase_Temp No Check_Disp Is Dispersing Agent Used Correctly? Check_pH->Check_Disp Yes Adjust_pH Adjust pH with Acetic Acid Check_pH->Adjust_pH No Check_Physical Physical Dispersion Attempted? Check_Disp->Check_Physical Yes Optimize_Disp Optimize Agent Type and Concentration Check_Disp->Optimize_Disp No Use_US Apply Ultrasonication or High-Shear Mixing Check_Physical->Use_US No Solution Solubility / Dispersion Improved Check_Physical->Solution Yes Increase_Temp->Check_pH Adjust_pH->Check_Disp Optimize_Disp->Check_Physical Use_US->Solution

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Micellar_Solubilization Mechanism of Micellar Solubilization cluster_water Aqueous Environment (Water) cluster_micelle Dye This compound (Hydrophobic) Surfactant Surfactant Monomers Micelle Micelle Formation (>CMC) Surfactant->Micelle Self-Assembly Solubilized Solubilized Dye (Stable Dispersion) p1->Solubilized Encapsulation s1 s2 s3 s4 s5 s6 s7 s8 Dye_in_micelle Dye

Caption: Encapsulation of a hydrophobic dye molecule within a surfactant micelle.

Logical_Relationships Solubility Enhanced Dye Solubility / Dispersion Temp Temperature Temp->Solubility Increases pH pH Control (Weakly Acidic) pH->Solubility Stabilizes Surfactant Surfactants & Dispersing Agents Surfactant->Solubility Enables Physical Physical Methods (e.g., Sonication) Physical->Solubility Improves

Caption: Key factors influencing the effective solubility of this compound.

References

Technical Support Center: Preventing Photobleaching of Disperse Orange 61

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching of Disperse Orange 61 in your experiments.

Understanding Photobleaching of this compound

This compound is a monoazo dye, and like many fluorescent molecules, it is susceptible to photobleaching. This phenomenon is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, leading to a loss of fluorescence signal. The primary mechanism of photobleaching for azo dyes involves the generation of reactive oxygen species (ROS) in the presence of oxygen. These highly reactive molecules can chemically modify the dye, rendering it non-fluorescent.

Several experimental factors can influence the rate of photobleaching:

  • Excitation Light Intensity: Higher light intensity accelerates photobleaching.

  • Exposure Duration: Longer exposure to excitation light increases the cumulative damage to the dye molecules.

  • Oxygen Concentration: The presence of molecular oxygen is a key contributor to photobleaching.

  • Solvent/Mounting Medium: The chemical environment surrounding the dye can either enhance or suppress photobleaching.

Troubleshooting Guide: Minimizing Photobleaching

Encountering rapid signal loss with this compound? Follow this troubleshooting workflow to identify and address the issue.

TroubleshootingWorkflow start Start: Rapid Photobleaching Observed reduce_exposure Reduce Excitation Intensity and/or Exposure Time start->reduce_exposure check_signal Is the signal-to-noise ratio (SNR) adequate? reduce_exposure->check_signal Yes use_antifade Incorporate an Antifade Reagent or Oxygen Scavenger reduce_exposure->use_antifade No, SNR too low check_signal->use_antifade No end_sufficient End: Photobleaching Minimized check_signal->end_sufficient Yes optimize_environment Optimize Solvent/Mounting Medium use_antifade->optimize_environment consider_alternatives Consider Alternative Dyes (if feasible) optimize_environment->consider_alternatives end_insufficient End: Further Optimization Needed consider_alternatives->end_insufficient

Caption: Troubleshooting workflow for photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of photobleaching for this compound?

A1: The primary cause of photobleaching for this compound, a monoazo dye, is photo-oxidation. When the dye is excited by light, it can transition to a long-lived triplet state. This excited state can then react with molecular oxygen to produce highly reactive singlet oxygen, which in turn chemically damages the dye molecule, causing it to lose its fluorescence.

Q2: How can I quantitatively measure the photostability of this compound in my setup?

A2: You can quantify photostability by determining the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under constant illumination. A detailed protocol for this measurement is provided in the "Experimental Protocols" section.

Q3: Which antifade reagents are most effective for azo dyes like this compound?

A3: While specific data for this compound is limited, antifade reagents that act as free-radical scavengers are generally effective for azo dyes. These include commercially available mounting media containing reagents like p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO). Oxygen scavenging systems can also be highly effective. The choice of reagent may depend on your specific sample and experimental conditions.

Q4: Does the choice of solvent affect the photostability of this compound?

A4: Yes, the solvent can significantly impact photostability. Polar solvents can influence the electronic states of the dye and may affect the rate of intersystem crossing to the triplet state. It is advisable to test different solvents to find one that minimizes photobleaching for your specific application.

Quantitative Data on Photostabilizing Agents

Antifade Reagent/SystemTarget Fluorophore(s)Reported Improvement in Photostability (Approximate)Reference
p-Phenylenediamine (PPD)Fluorescein5-10 fold increase in fluorescence lifetime[General Knowledge]
n-Propyl gallate (NPG)Various2-5 fold increase in photostability[General Knowledge]
1,4-Diazabicyclo[2.2.2]octane (DABCO)Various2-4 fold increase in photostability[General Knowledge]
Commercial Antifade Mountants (e.g., ProLong™ Gold, VECTASHIELD®)VariousCan significantly increase the number of images acquired before signal loss[1][2]
Oxygen Scavenging Systems (e.g., glucose oxidase/catalase)VariousCan increase fluorescence lifetime by 10-100 fold[3]

Note: The effectiveness of antifade reagents is highly dependent on the specific fluorophore, excitation conditions, and sample environment. The values presented are for illustrative purposes and may not be directly transferable to this compound.

Experimental Protocols

Protocol 1: Determining the Photobleaching Half-Life (t½) of this compound

This protocol outlines a method to quantify the photostability of this compound under your specific experimental conditions.

Objective: To measure the time required for the fluorescence intensity of this compound to decrease to 50% of its initial value.

Materials:

  • Solution of this compound in the desired solvent or buffer.

  • Fluorescence microscope with a stable light source (e.g., laser, LED) and a sensitive detector (e.g., PMT, sCMOS camera).

  • Microscope slides and coverslips.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare a slide with a solution of this compound at a concentration suitable for imaging.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter set for this compound.

    • Set the excitation intensity and detector gain to levels that provide a good initial signal without saturating the detector.

  • Image Acquisition:

    • Focus on the sample.

    • Begin continuous image acquisition of a single field of view.

    • Record images at regular intervals (e.g., every 5-10 seconds) until the fluorescence signal has significantly diminished.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the mean intensity of the sample ROI for each time point.

    • Normalize the background-corrected intensity at each time point (It) to the initial intensity (I0).

    • Plot the normalized intensity versus time.

    • Determine the time at which the normalized intensity reaches 0.5. This is the photobleaching half-life (t½).

Photobleaching_Measurement_Workflow prep_sample Prepare this compound Sample setup_microscope Set Up Microscope and Imaging Parameters prep_sample->setup_microscope acquire_images Acquire Time-Lapse Image Series setup_microscope->acquire_images analyze_intensity Measure Mean Fluorescence Intensity Over Time acquire_images->analyze_intensity correct_background Correct for Background Fluorescence analyze_intensity->correct_background normalize_data Normalize Intensity Data correct_background->normalize_data plot_and_determine Plot Data and Determine Half-Life (t½) normalize_data->plot_and_determine

Caption: Workflow for determining photobleaching half-life.

Protocol 2: Evaluating the Efficacy of Antifade Reagents

This protocol allows for the comparison of different antifade reagents to determine their effectiveness in preventing the photobleaching of this compound.

Objective: To compare the photobleaching half-lives of this compound in the presence of different antifade reagents.

Materials:

  • Solution of this compound.

  • A selection of antifade reagents or mounting media to be tested.

  • Control medium (without antifade reagent).

  • Fluorescence microscope and imaging setup as described in Protocol 1.

Procedure:

  • Sample Preparation:

    • Prepare multiple identical samples of this compound.

    • For each sample, use a different antifade reagent or mounting medium. Include a control sample with no antifade reagent.

  • Image Acquisition and Analysis:

    • For each sample, follow the procedure outlined in Protocol 1 to determine the photobleaching half-life (t½).

    • Crucially, ensure that all imaging parameters (excitation intensity, exposure time, detector gain, etc.) are kept identical for all samples.

  • Data Comparison:

    • Create a table comparing the photobleaching half-lives obtained for the control and each of the tested antifade reagents.

    • Calculate the fold-increase in photostability for each reagent compared to the control.

By following these guidelines and protocols, you can effectively troubleshoot and minimize the photobleaching of this compound, leading to more reliable and reproducible experimental results.

References

Troubleshooting aggregation issues with Disperse Orange 61

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the hydrophobic dye, Disperse Orange 61. The information is tailored for research and drug development applications to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is a synthetic monoazo dye characterized by its low water solubility.[1][2] Its molecular structure contains hydrophobic regions that promote self-association in aqueous environments to minimize contact with water, leading to the formation of aggregates. This aggregation can interfere with experimental assays by altering the effective concentration of the dye and causing non-specific interactions.

Q2: How can I visually identify this compound aggregation in my experiments?

A2: Aggregation of this compound can manifest in several ways:

  • Visible Precipitate: You may observe solid particles, either crystalline or amorphous, settling at the bottom of your tube or well.

  • Cloudiness or Turbidity: The solution may appear hazy or opaque, indicating the presence of suspended aggregates.

  • Inconsistent Staining: In microscopy or flow cytometry, you might see bright, punctate artifacts or uneven cellular staining.

Q3: What are the primary solvents for dissolving this compound?

A3: Due to its hydrophobic nature, this compound is practically insoluble in water. It is soluble in organic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO).[1] For biological experiments, DMSO is the most common solvent for creating high-concentration stock solutions.

Troubleshooting Guide: Aggregation Issues

Aggregation of this compound is a common challenge that can significantly impact experimental outcomes. Below is a guide to help you troubleshoot and mitigate these issues.

Issue 1: Precipitate Formation When Preparing Working Solutions

Cause: "Solvent shock" is a primary cause, where the rapid transfer of the dye from a high-concentration organic stock solution (e.g., DMSO) to an aqueous buffer or cell culture medium causes it to precipitate. This occurs because the concentration of the dye exceeds its solubility limit in the final aqueous environment.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a stock solution in 100% DMSO at a concentration that allows for a sufficient dilution factor into your aqueous medium. A higher stock concentration allows for a smaller volume to be added to the final solution, minimizing the amount of organic solvent.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of the stock solution in a small volume of your final aqueous buffer, then add this to the remaining buffer.

  • Controlled Mixing: Add the stock solution dropwise to the aqueous buffer while gently vortexing or swirling to promote rapid and uniform mixing.[3]

  • Pre-warm Aqueous Media: Pre-warming your cell culture media or buffer to 37°C can sometimes improve the solubility of compounds.[4]

Issue 2: Aggregation and Non-Specific Staining in Cell-Based Assays

Cause: Hydrophobic interactions between the dye molecules, and between the dye and cellular components, can lead to aggregation and non-specific binding, resulting in experimental artifacts.

Solutions:

  • Incorporate Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-127 can be added to the final working solution at low, non-toxic concentrations (e.g., 0.01-0.05%). Surfactants form micelles that can encapsulate the hydrophobic dye, preventing aggregation and improving its dispersibility in the aqueous medium.[1]

  • Optimize Staining Concentration: Perform a concentration titration to determine the lowest effective concentration of this compound that provides a sufficient signal without causing significant aggregation.

  • Reduce Incubation Time: Minimize the incubation time of the dye with your cells to reduce the chances of aggregation and non-specific uptake.

Quantitative Data Summary

While specific experimental values for this compound are not extensively published in a drug development context, the following table provides estimates and key parameters for similar hydrophobic dyes. It is crucial to experimentally determine the optimal conditions for your specific system.

ParameterValue/RangeSolvent/MediumNotes
Solubility in Water Practically InsolubleAqueous BuffersHydrophobic nature prevents significant dissolution.
Solubility in Organic Solvents SolubleDMSO, Ethanol, AcetoneHigh-concentration stock solutions (e.g., 1-10 mM) can typically be prepared in 100% DMSO.
Critical Aggregation Concentration (CAC) Low micromolar (estimated)Aqueous BuffersThe CAC is the concentration above which aggregation begins. This value is highly dependent on buffer composition, pH, and temperature. It is recommended to work at concentrations below the experimentally determined CAC. Methods to determine CAC include static light scattering.[1][5]
Recommended Surfactant Concentration 0.01% - 0.05% (v/v)Final working solution (e.g., PBS, cell media)Non-ionic surfactants like Tween® 20 or Pluronic® F-127 are commonly used. The optimal concentration should be determined to avoid cellular toxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for Cell Staining

This protocol provides a general method for preparing a working solution of this compound while minimizing aggregation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS) or desired cell culture medium

  • Tween® 20 or Pluronic® F-127 (optional)

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in 100% DMSO to create a 1-10 mM stock solution.

    • Gently vortex or sonicate briefly in a water bath to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • Pre-warm the aqueous buffer (PBS or cell culture medium) to your experimental temperature (e.g., 37°C).

    • If using a surfactant, add it to the aqueous buffer at the desired final concentration (e.g., 0.01% Tween® 20) and mix well.

    • Perform a serial dilution. For a final concentration of 1 µM from a 1 mM stock, first dilute the stock 1:10 in the aqueous buffer (to 100 µM), mix well, and then dilute this intermediate solution 1:100 in the final volume of the aqueous buffer.

    • Alternatively, for a direct dilution, add the small volume of the DMSO stock solution dropwise to the final volume of the pre-warmed aqueous buffer while gently vortexing.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation or turbidity. If observed, consider using a lower final concentration or a higher surfactant concentration.

    • Use the working solution immediately after preparation for best results.

Protocol 2: Staining Live Cells with this compound for Flow Cytometry

This protocol is designed for staining live cells with this compound, with steps to minimize aggregation and non-specific binding.

Materials:

  • Cell suspension (e.g., 1x10^6 cells/mL)

  • This compound working solution (prepared as in Protocol 1)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in flow cytometry staining buffer to a concentration of 1x10^6 cells/mL.

  • Staining:

    • Add the this compound working solution to the cell suspension to achieve the desired final concentration. It is recommended to perform a titration to find the optimal concentration.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of flow cytometry staining buffer to remove excess and aggregated dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer for analysis.

    • Analyze the samples on a flow cytometer as soon as possible. Keep samples on ice and protected from light until analysis.

Visualizations

Workflow for Troubleshooting Compound Precipitation

The following diagram illustrates a logical workflow for addressing precipitation issues with hydrophobic compounds like this compound in cell culture experiments.

Precipitation_Troubleshooting A Precipitation Observed in Cell Culture Medium B Immediate Precipitation Upon Dilution? A->B C Yes B->C  Yes D No B->D  No E Likely 'Solvent Shock' or Exceeded Solubility C->E F Precipitation Over Time in Incubator? D->F K Solution: Improve Dilution Technique - Pre-warm media - Add stock dropwise with mixing - Use serial dilutions E->K M Solution: Lower Final Concentration E->M N Solution: Add Solubilizing Excipient (e.g., Surfactant) E->N G Yes F->G  Yes H No F->H  No I Potential Temperature/pH Shift or Media Interaction G->I J Monitor for Contamination (Rule Out) H->J L Solution: Optimize Environment - Ensure stable incubator temp/CO2 - Use buffered media (HEPES) - Test in serum-free media I->L I->M I->N

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Workflow for Staining Lipid Droplets

This compound's hydrophobic nature makes it a candidate for staining neutral lipid-rich structures like lipid droplets. The following workflow outlines an experiment to assess its utility for this application.

Lipid_Droplet_Staining_Workflow A Seed Cells on Coverslips B Induce Lipid Droplet Formation (e.g., Oleic Acid Treatment) A->B D Stain Cells with this compound B->D C Prepare this compound Working Solution (with 0.02% Pluronic F-127) C->D E Wash to Remove Excess Dye D->E F Counterstain Nuclei (e.g., Hoechst 33342) E->F G Mount Coverslips F->G H Image with Fluorescence Microscope G->H I Analyze Images: Co-localization with known lipid droplet markers? H->I J Positive Result: Punctate staining co-localizes with lipid droplets I->J  Yes K Negative/Ambiguous Result: Diffuse or non-specific staining I->K  No

Caption: Workflow for lipid droplet staining with this compound.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Disperse Orange 61

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the fluorescence quantum yield of Disperse Orange 61. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during fluorescence-based experiments with this dye.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound solution so weak?

A1: The low fluorescence quantum yield of this compound in solution is often attributed to several factors inherent to its molecular structure and environment:

  • Presence of a Nitro Group (-NO2): The 2,6-dibromo-4-nitroaniline component of this compound contains a nitro group, which is a strong electron-withdrawing group known to be an effective fluorescence quencher.[1][2]

  • Intramolecular Rotations and Vibrations: In fluid solutions, azo dyes can dissipate absorbed energy through non-radiative pathways such as intramolecular rotations and vibrations, which compete with fluorescence emission.[3][4]

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield. Polar solvents can stabilize non-emissive excited states, leading to increased non-radiative decay.

  • Aggregation-Caused Quenching (ACQ): At higher concentrations, dye molecules may form aggregates, which can lead to self-quenching and a decrease in overall fluorescence intensity.[5]

Q2: Can the fluorescence quantum yield of this compound be improved?

A2: Yes, several strategies can be employed to enhance the fluorescence quantum yield:

  • Solvent Selection: Using less polar and more viscous solvents can restrict intramolecular motion and reduce non-radiative decay, thereby enhancing fluorescence.

  • Host-Guest Chemistry: Encapsulating the dye within the hydrophobic cavity of a host molecule, such as a cyclodextrin, can rigidify the structure and shield it from quenchers, leading to increased fluorescence.[6][7][8]

  • Incorporation into a Polymer Matrix: Dispersing the dye in a solid polymer film can restrict molecular motion and enhance emission, a phenomenon known as aggregation-induced emission (AIE) or solid-state luminescence.[3][9]

Q3: How do I choose the right solvent to enhance fluorescence?

A3: The ideal solvent will typically have low polarity and high viscosity. A systematic approach involves testing a range of solvents with varying polarities and viscosities and measuring the relative fluorescence quantum yield in each.[10]

Q4: What is a suitable concentration range for my experiments to avoid aggregation?

A4: To minimize aggregation-caused quenching, it is recommended to work with dilute solutions. For fluorescence measurements, the absorbance of the solution at the excitation wavelength should generally be kept below 0.1 in a standard 1 cm cuvette.[11]

Troubleshooting Guides

Issue 1: Low or No Detectable Fluorescence Signal

Possible Cause Troubleshooting Step
Incorrect Instrument Settings Verify the excitation and emission wavelengths are correctly set for this compound. Ensure the detector gain is optimized and not saturated. Check that monochromator filter wheels are enabled to remove stray light.[12][13][14]
Solvent Quenching Prepare your sample in a series of solvents with varying polarities and viscosities (see Table 1 for examples with an analogous dye). Measure the fluorescence in each to identify a less quenching environment.[15]
Concentration Quenching Prepare a dilution series of your sample and measure the fluorescence at each concentration. If fluorescence increases with dilution, aggregation was likely the issue.
Photobleaching Minimize the exposure of your sample to the excitation light. Use the lowest effective excitation power and acquire data promptly.[16]

Issue 2: Inconsistent or Irreproducible Fluorescence Measurements

Possible Cause Troubleshooting Step
Sample Preparation Errors Ensure accurate and consistent concentrations across all samples. Use high-purity solvents and clean cuvettes to avoid contamination.[13][14]
Instrument Drift Allow the instrument's lamp to warm up and stabilize before taking measurements. Perform regular calibration checks with a known fluorescence standard.[14]
Temperature Fluctuations Use a temperature-controlled cuvette holder to maintain a constant sample temperature, as fluorescence intensity can be temperature-dependent.

Quantitative Data

Table 1: Effect of Solvent on the Fluorescence Quantum Yield (Φf) of a Structurally Similar Azo Dye (Disperse Red 1)

SolventRefractive Index (η)Fluorescence Quantum Yield (Φf x 10³)
Methanol1.3291.0
Ethylene Glycol1.4321.0
Glycerol1.4751.0
Phenol1.5401.0

Data adapted from a study on Disperse Red 1, a structurally related azo dye, to illustrate the potential impact of solvent viscosity and polarity on fluorescence.[17]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[11][18]

Materials:

  • This compound solution (test sample)

  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • High-purity solvents

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • 1 cm path length quartz cuvettes

Methodology:

  • Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum for each solution using the fluorescence spectrometer. Ensure that the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the gradient (slope) of the linear fit for both the sample (Grad_X) and the standard (Grad_ST).

  • Calculate the fluorescence quantum yield (Φf_X) of the sample using the following equation:

    Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    where Φf_ST is the quantum yield of the standard, and η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.[11]

Protocol 2: Preparation of a Fluorescent Dye-Polymer Film

This protocol describes a method for incorporating this compound into a poly(methyl methacrylate) (PMMA) film to enhance its solid-state fluorescence.[9][19]

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA)

  • Toluene

  • Glass substrates

  • Spin coater

Methodology:

  • Prepare a PMMA solution: Dissolve a specific weight of PMMA in toluene with stirring, potentially with gentle heating (e.g., 60-70°C), to achieve the desired concentration (e.g., 10% w/v).

  • Prepare the dye-polymer solution: Add a calculated amount of this compound to the PMMA solution to achieve the desired dye loading (e.g., 1 wt%). Stir until the dye is fully dissolved.

  • Prepare the substrate: Thoroughly clean the glass substrates.

  • Spin-coat the film: Dispense a small volume of the dye-polymer solution onto the center of a glass substrate. Spin-coat at a specific speed (e.g., 1000 rpm for 30 seconds) to create a thin, uniform film.

  • Dry the film: Allow the spin-coated film to dry in air, followed by drying under vacuum to remove any residual solvent.

  • Characterize the film: The fluorescence properties of the resulting film can be measured using a fluorescence spectrometer equipped with a solid-sample holder.

Visualizations

logical_relationship cluster_quenching Factors Causing Low Quantum Yield cluster_enhancement Strategies for Enhancement Nitro Nitro Group (-NO2) (Fluorescence Quencher) Rigid Increase Molecular Rigidity Rotation Intramolecular Rotation/ Vibration Rotation->Rigid Restrict Solvent Solvent Effects (Polar Solvents) SolventChoice Optimize Solvent (Low Polarity, High Viscosity) Solvent->SolventChoice Counteract with Aggregation Aggregation-Caused Quenching (ACQ) Host Host-Guest Chemistry (e.g., Cyclodextrins) Aggregation->Host Prevent with Rigid->Host Polymer Incorporate into Polymer Matrix Rigid->Polymer Rigid->SolventChoice

Caption: Logical relationship between factors causing low quantum yield and enhancement strategies.

experimental_workflow cluster_problem Problem Definition cluster_investigation Investigation cluster_solution Solution Implementation cluster_analysis Analysis Start Low Fluorescence of This compound Solvent Test Different Solvents Start->Solvent Concentration Vary Dye Concentration Start->Concentration Cyclodextrin Form Inclusion Complex with Cyclodextrin Solvent->Cyclodextrin Polymer Prepare Dye-Doped Polymer Film Solvent->Polymer QY Measure Relative Quantum Yield Solvent->QY Concentration->QY Cyclodextrin->QY Polymer->QY End Enhanced Fluorescence QY->End

Caption: Experimental workflow for enhancing the fluorescence quantum yield.

signaling_pathway cluster_radiative Radiative Decay cluster_nonradiative Non-Radiative Decay S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption of Photon Fluorescence Fluorescence (Photon Emission) S1->Fluorescence k_f IC Internal Conversion (Vibrations/Heat) S1->IC k_ic Quenching Quenching (e.g., by -NO2 group) S1->Quenching k_q Fluorescence->S0 IC->S0 Quenching->S0

Caption: Simplified Jablonski diagram illustrating decay pathways for this compound.

References

Technical Support Center: Removal of Unbound Disperse Orange 61

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unbound Disperse Orange 61 from various samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from samples important?

A1: this compound is a monoazo dye used for coloring synthetic fibers, particularly polyester. In laboratory settings, it might be used in various applications where its hydrophobic nature is relevant. It is crucial to remove any unbound dye from samples to avoid interference with downstream analyses, ensure the purity of dye-conjugates, and obtain accurate experimental results. For instance, in textile analysis, incomplete removal can lead to poor color fastness and inaccurate color measurements. In bioconjugation, unbound dye can interfere with fluorescence-based assays and lead to high background signals.

Q2: What are the primary methods for removing unbound this compound?

A2: The most common methods for removing unbound this compound depend on the sample matrix. For textile samples, particularly polyester, the standard industrial method is reduction clearing . For protein-dye conjugates or other biomolecule samples, the preferred laboratory-scale methods are size exclusion chromatography (SEC) and acetone precipitation .

Q3: How does reduction clearing work for textile samples?

A3: Reduction clearing is a post-dyeing treatment that uses a reducing agent, typically sodium dithionite, in an alkaline solution at elevated temperatures. This process chemically reduces the disperse dye on the fiber surface into a soluble, colorless form that can be washed away, without affecting the dye that has diffused into and is fixed within the polyester fibers.

Q4: What is the principle behind using size exclusion chromatography (SEC) for purifying dye-conjugates?

A4: Size exclusion chromatography, also known as gel filtration, separates molecules based on their size. The chromatography column is packed with a porous resin. Larger molecules, such as protein-dye conjugates, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like the unbound this compound dye, enter the pores of the resin, taking a longer path, and elute later. This allows for the effective separation of the conjugate from the free dye.

Q5: When is acetone precipitation a suitable method for removing unbound dye?

A5: Acetone precipitation is a useful technique for concentrating a protein sample while simultaneously removing small, non-protein contaminants like unbound dyes. Adding cold acetone to an aqueous protein sample causes the protein to precipitate, while the small dye molecules remain in the solvent. The precipitated protein can then be collected by centrifugation. This method is particularly useful when the protein concentration is low. However, it's important to note that acetone can denature proteins, so this method may not be suitable for applications where the protein's native conformation is critical.

Troubleshooting Guides

Issue 1: Incomplete Removal of this compound from Polyester Fabric after Reduction Clearing
Possible Cause Suggested Solution
Insufficient Reducing Agent Increase the concentration of sodium dithionite. Ensure it is fresh and has been stored properly to prevent degradation.
Incorrect pH The reduction clearing process requires an alkaline environment. Ensure the pH of the treatment bath is in the recommended range (typically pH 11-12) by using sodium hydroxide.
Suboptimal Temperature or Time The efficiency of reduction clearing is temperature-dependent. Ensure the treatment is carried out at the recommended temperature, typically between 70-80°C, for a sufficient duration (e.g., 15-20 minutes).[1]
Dye Aggregation on Fiber Surface The presence of dye aggregates can hinder removal. Ensure proper dispersion of the dye during the dyeing process and consider using a suitable dispersing agent in the reduction clearing bath.
Ineffective Rinsing Thorough rinsing after the reduction clearing step is crucial to remove the solubilized dye. Ensure multiple, vigorous rinsing steps with hot and then cold water.
Issue 2: Poor Separation of Protein-Dye Conjugate and Free Dye using Size Exclusion Chromatography
Possible Cause Suggested Solution
Incorrect Column Resin The pore size of the resin is critical. Select a resin with a fractionation range that is appropriate for separating your protein conjugate from the small dye molecule. For most proteins, a resin like Sephadex G-25 is suitable.[2]
Column Overloading Loading too much sample can lead to poor resolution. For optimal separation, the sample volume should generally not exceed 2-5% of the total column volume.[3]
Inappropriate Flow Rate A slower flow rate generally provides better resolution. Optimize the flow rate for your specific column and sample.
Non-specific Interactions The dye or protein may be interacting with the column matrix. To minimize this, ensure the buffer has an adequate ionic strength, for example, by including 150 mM NaCl.[4]
Sample Precipitation on Column If the protein conjugate is not stable in the chromatography buffer, it may precipitate on the column. Ensure the buffer composition (pH, additives) is optimized for your protein's stability.
Issue 3: Low Protein Recovery or Incomplete Dye Removal after Acetone Precipitation
Possible Cause Suggested Solution
Low Protein Concentration Acetone precipitation is less efficient for very dilute protein solutions. If possible, concentrate your sample before precipitation.
Insufficient Acetone A sufficient volume of cold acetone is required for efficient protein precipitation. A common ratio is 4 parts cold acetone to 1 part protein solution.[5]
Precipitate is Difficult to Re-solubilize Over-drying the protein pellet can make it very difficult to redissolve. Allow the pellet to air-dry for a limited time (e.g., 5-10 minutes) until it is just damp.[6] The choice of resuspension buffer is also critical; buffers containing denaturants like SDS or urea may be necessary.[7]
Contamination of Pellet with Dye If a large amount of dye is present, it may co-precipitate with the protein. In such cases, a second precipitation step may be necessary. Alternatively, a different purification method like SEC might be more suitable.
Loss of Precipitate The protein pellet can be loose and easily dislodged. Be careful when decanting the acetone supernatant.

Quantitative Data on Removal Methods

The following table summarizes the expected efficiency of different methods for removing unbound this compound. It is important to note that specific efficiencies can vary depending on the exact experimental conditions.

Method Sample Type Key Parameters Reported Removal Efficiency/Purity Protein/Sample Recovery Reference
Reduction Clearing Polyester Fabric2 g/L Sodium Dithionite, 2 g/L NaOH, 70°C, 20 minImproved wash fastness, significant removal of surface dye as indicated by effluent absorbance.[8][9]Not applicable[8][9]
Size Exclusion Chromatography Protein-Dye ConjugateSephadex G-25 column, PBS buffer>95% removal of unbound dye is typically achievable.>90%[2]
Acetone Precipitation Protein-Dye Conjugate4 volumes of cold (-20°C) acetone, 1-hour incubationEfficient removal of small molecules.50-100% (highly dependent on protein concentration and properties)[10]

Note: Quantitative data specifically for this compound is limited in the public domain. The efficiencies provided are based on general performance of these methods for similar disperse dyes and protein-dye purification processes.

Experimental Protocols

Protocol 1: Reduction Clearing of this compound from Polyester Fabric (Laboratory Scale)
  • Preparation of Reduction Clearing Bath: Prepare a solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide in deionized water.

  • Treatment: Immerse the polyester fabric sample dyed with this compound in the reduction clearing bath at a liquor-to-goods ratio of 20:1.

  • Heating: Heat the bath to 70-80°C and maintain this temperature for 20 minutes with gentle agitation.[1]

  • Rinsing: After the treatment, remove the fabric and rinse it thoroughly with hot water (around 60°C) followed by a cold water rinse to remove the decomposed dye.

  • Neutralization (Optional but Recommended): To neutralize any residual alkali, briefly immerse the fabric in a dilute solution of acetic acid (e.g., 0.5-1.0 g/L).

  • Final Rinse and Drying: Perform a final rinse with cold water and then air-dry the fabric.

Protocol 2: Removal of Unbound this compound from a Protein Conjugate using Size Exclusion Chromatography (Spin Column Format)
  • Column Preparation: Select a desalting spin column with an appropriate molecular weight cutoff (e.g., Sephadex G-25).

  • Column Equilibration: Centrifuge the column to remove the storage buffer. Then, equilibrate the column by adding the desired buffer (e.g., Phosphate Buffered Saline, pH 7.4) and centrifuging again. Repeat this step 2-3 times.

  • Sample Loading: Slowly apply the protein-Disperse Orange 61 conjugate reaction mixture to the center of the packed resin bed.

  • Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's instructions. The eluate will contain the purified protein-dye conjugate. The unbound this compound will be retained in the column resin.

  • Purity Check: Analyze the purified conjugate using UV-Vis spectrophotometry to determine the degree of labeling and to check for the presence of free dye.

Protocol 3: Acetone Precipitation for Removal of Unbound this compound from a Protein Sample
  • Sample Preparation: Place your aqueous protein sample containing the unbound this compound in a centrifuge tube that is compatible with acetone.

  • Pre-chilling: Pre-chill the required volume of acetone to -20°C.

  • Precipitation: Add four volumes of the cold acetone to your protein sample. Mix gently by inverting the tube.[5]

  • Incubation: Incubate the mixture at -20°C for at least 60 minutes to allow for complete protein precipitation.[5]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 - 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[5]

  • Supernatant Removal: Carefully decant and discard the supernatant which contains the unbound this compound.

  • Pellet Washing (Optional): To improve purity, you can wash the pellet by resuspending it in a smaller volume of cold acetone and repeating the centrifugation step.

  • Drying the Pellet: Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet as this can make it difficult to re-solubilize.[6]

  • Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application.

Visualizations

experimental_workflow_reduction_clearing start Dyed Polyester with Unbound Dye prep Prepare Reduction Clearing Bath (Sodium Dithionite + NaOH) treat Immerse Fabric (70-80°C, 20 min) start->treat prep->treat rinse1 Hot Water Rinse treat->rinse1 rinse2 Cold Water Rinse rinse1->rinse2 neutralize Neutralize (Acetic Acid) rinse2->neutralize rinse3 Final Cold Rinse neutralize->rinse3 end Clean Polyester Fabric rinse3->end experimental_workflow_sec start Protein-Dye Mixture prep Equilibrate SEC Spin Column start->prep load Load Sample onto Column prep->load centrifuge Centrifuge load->centrifuge collect Collect Eluate centrifuge->collect waste Unbound Dye (in column) centrifuge->waste end Purified Protein-Dye Conjugate collect->end logical_relationship_precipitation cluster_0 Acetone Precipitation cluster_1 Separation start Protein-Dye Mixture in Aqueous Buffer add_acetone Add Cold Acetone start->add_acetone incubate Incubate (-20°C) add_acetone->incubate centrifuge Centrifuge incubate->centrifuge pellet Protein Pellet centrifuge->pellet supernatant Supernatant (contains unbound dye) centrifuge->supernatant

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Disperse Orange 61 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to improving the detection of Disperse Orange 61. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the signal-to-noise ratio (S/N) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a monoazo dye used in the textile industry for dyeing polyester fabrics.[1][2] Its chemical formula is C₁₇H₁₅Br₂N₅O₂ and it has a molecular weight of 481.14 g/mol .[1] It is a dark red-orange powder and is sparingly soluble in water.[1]

PropertyValue
Chemical Formula C₁₇H₁₅Br₂N₅O₂
Molecular Weight 481.14 g/mol
CAS Number 12270-45-0
Class Monoazo Dye
Appearance Dark red-orange powder
Primary Application Dyeing of polyester fabrics

Q2: What are the common challenges encountered when detecting this compound?

Researchers may face several challenges during the detection of this compound, primarily related to low signal intensity and high background noise. Common issues include:

  • Low Molar Absorptivity: In standard UV-Vis spectroscopy, the inherent molar absorptivity of the dye might be low, leading to a weak signal, especially at low concentrations.

  • Fluorescence Interference: Azo dyes can exhibit fluorescence, which can interfere with certain detection methods, particularly Raman spectroscopy, leading to a high background signal that obscures the target signal.[3][4]

  • Matrix Effects: The sample matrix, especially in complex environments like textile extracts or biological samples, can contain interfering substances that contribute to background noise or quench the signal.

  • Photodegradation: Azo dyes can be susceptible to photodegradation when exposed to light, leading to a decrease in signal intensity over time.

Q3: Which analytical techniques are recommended for detecting this compound with a high signal-to-noise ratio?

To achieve a high signal-to-noise ratio in this compound detection, several advanced analytical techniques are recommended over traditional methods:

  • Surface-Enhanced Raman Spectroscopy (SERS): This is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces by several orders of magnitude.[5] SERS can overcome fluorescence interference and provide a unique "fingerprint" spectrum of the dye.[4]

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) or Photodiode Array (PDA) Detection: HPLC provides excellent separation of the dye from matrix components.[5][6] Coupling it with a sensitive detector like a mass spectrometer or a PDA detector allows for highly specific and quantitative detection with low limits of detection.[6][7] The standard method for the analysis of disperse dyes in textile products is DIN 54231, which utilizes HPLC or TLC with UV, MS, or densitometry detection.[7]

  • Fluorescence Spectroscopy with Quenching Agents: While azo dyes can fluoresce, their fluorescence can sometimes be quenched by specific agents.[3][8] This quenching effect can be utilized in certain assay formats to indirectly detect the dye with a high signal-to-noise ratio.

Troubleshooting Guides

This section provides troubleshooting guides for common issues encountered during the detection of this compound using various analytical techniques.

High Background Noise in SERS Analysis

High background noise in SERS can mask the characteristic Raman peaks of this compound.

Potential Cause Recommended Solution
Fluorescence from the dye or sample matrix * Change the laser excitation wavelength: Shifting to a longer wavelength (e.g., 785 nm or 1064 nm) can often reduce fluorescence.[9][10] * Photobleaching: Expose the sample to the laser for a period before acquiring the spectrum to "burn out" the fluorescent components. * Use of quenching agents: Certain molecules can quench fluorescence; however, their compatibility with the SERS substrate and analyte must be tested.
Contamination of the SERS substrate * Ensure proper cleaning and handling of substrates. * Run a blank spectrum of the substrate to identify any inherent background signals.
Instability of nanoparticle aggregates * Optimize the concentration of the aggregating agent (e.g., salt) to achieve stable and reproducible aggregates. [11] * Allow sufficient and consistent incubation time for the analyte with the nanoparticles before measurement.
Cosmic rays * Enable cosmic ray rejection in the spectrometer software. This typically involves acquiring two spectra and removing sharp, narrow peaks that appear in only one.
Low Signal Intensity in SERS Analysis

A weak SERS signal can make accurate detection and quantification difficult.

Potential Cause Recommended Solution
Poor adsorption of this compound onto the SERS substrate * Adjust the pH of the sample solution: The charge of the dye and the surface of the nanoparticles are pH-dependent, affecting adsorption. * Optimize the nanoparticle-analyte incubation time. [12]
Suboptimal SERS substrate * Synthesize or purchase nanoparticles with a localized surface plasmon resonance (LSPR) that overlaps with the laser excitation wavelength. [13] * Experiment with different nanoparticle sizes and shapes (e.g., nanospheres, nanorods, nanostars), as these factors significantly influence the enhancement factor. [14][15]
Low laser power or short integration time * Increase the laser power gradually, being careful not to cause sample degradation. [16] * Increase the integration time to collect more signal. [16]
Mismatched laser excitation wavelength * Select a laser wavelength that is in resonance with an electronic transition of the dye (Resonance Raman effect) for maximum enhancement. [17]
Poor Reproducibility in SERS Measurements

Inconsistent SERS signals can hinder quantitative analysis.

Potential Cause Recommended Solution
Inhomogeneous "hot spots" on the SERS substrate * Use substrates with a uniform distribution of nanoparticles. [11] * Acquire spectra from multiple spots on the substrate and average them.
Variability in sample preparation * Develop and strictly follow a standardized sample preparation protocol, including consistent volumes, concentrations, and incubation times. [6]
Instability of the laser source or detector * Allow the instrument to warm up and stabilize before measurements. * Monitor the laser power throughout the experiment.

Experimental Protocols

Protocol 1: SERS Analysis of this compound

This protocol provides a general guideline for the SERS analysis of this compound using silver nanoparticles (AgNPs). Optimization of specific parameters may be required.

1. Preparation of Silver Nanoparticles (Lee-Meisel Method)

  • To 500 mL of deionized water, add 90 mg of silver nitrate (AgNO₃) and bring to a boil with vigorous stirring.

  • Add 10 mL of a 1% sodium citrate solution.

  • Continue heating and stirring until the solution turns a grayish-green color, indicating the formation of AgNPs.

  • Remove from heat and allow to cool to room temperature.

2. Sample Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetone) and then dilute to the desired concentration in deionized water. The final concentration will depend on the sensitivity of the SERS setup.

  • In a microcentrifuge tube, mix the AgNP colloid, the this compound solution, and an aggregating agent (e.g., 10 mM NaCl or MgSO₄). A typical ratio would be 8:1:1 (AgNPs:analyte:aggregating agent), but this should be optimized.

  • Incubate the mixture for a consistent period (e.g., 10-30 minutes) to allow for dye adsorption and nanoparticle aggregation.

3. SERS Measurement

  • Transfer a small aliquot of the prepared sample onto a clean glass slide or into a quartz cuvette.

  • Place the sample in the Raman spectrometer.

  • Acquire the SERS spectrum using an appropriate laser wavelength (e.g., 532 nm, 633 nm, or 785 nm), laser power, and integration time. These parameters should be optimized to maximize the S/N ratio without causing sample degradation.

4. Data Processing

  • Perform baseline correction to remove any broad background fluorescence.

  • Identify and integrate the characteristic Raman peaks of this compound for qualitative and quantitative analysis.

Visualizations

Experimental_Workflow_SERS cluster_prep Preparation cluster_mix Sample Incubation cluster_acq Data Acquisition & Analysis AgNP Silver Nanoparticle Colloid Preparation Mix Mixing: AgNPs + Dye + Aggregating Agent AgNP->Mix Dye This compound Solution Preparation Dye->Mix Incubate Incubation Mix->Incubate Measure SERS Measurement Incubate->Measure Process Data Processing (Baseline Correction) Measure->Process Analyze Analysis (Peak Identification) Process->Analyze Troubleshooting_SERS_Noise cluster_causes Potential Causes cluster_solutions Solutions Start High Background Noise in SERS Spectrum Fluorescence Fluorescence Start->Fluorescence Contamination Substrate Contamination Start->Contamination Aggregation Unstable Aggregates Start->Aggregation ChangeWavelength Change Excitation Wavelength Fluorescence->ChangeWavelength Photobleach Photobleaching Fluorescence->Photobleach CleanSubstrate Clean Substrate Contamination->CleanSubstrate OptimizeAgg Optimize Aggregation Aggregation->OptimizeAgg SERS_Enhancement_Logic Analyte This compound HotSpot Electromagnetic 'Hot Spot' Analyte->HotSpot Adsorption Nanoparticle Plasmonic Nanoparticle (e.g., AgNP) Nanoparticle->HotSpot Laser Laser Excitation Laser->HotSpot LSPR Excitation EnhancedSignal Enhanced Raman Signal HotSpot->EnhancedSignal Signal Amplification

References

Technical Support Center: Refinement of Disperse Orange 61 Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Disperse Orange 61 for higher purity.

Experimental Protocols

A general, two-stage process is followed for the synthesis of this compound, which involves a diazotization reaction followed by an azo coupling reaction.[1]

Materials:

  • 2,6-Dibromo-4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N-ethyl-N-cyanoethylaniline

  • Ethanol

  • Glacial acetic acid

  • Ice

  • Starch-iodide paper

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and flasks

  • Stirring equipment

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_purification Isolation and Purification A Dissolve 2,6-Dibromo-4-nitroaniline in concentrated HCl and water B Cool to 0-5°C (Ice Bath) A->B C Slowly add aqueous Sodium Nitrite solution B->C D Stir for 15-30 minutes at 0-5°C C->D E Test for excess nitrous acid (Starch-Iodide Paper) D->E H Slowly add diazonium salt solution to coupling solution E->H F Dissolve N-ethyl-N-cyanoethylaniline in glacial acetic acid G Cool to 0-5°C (Ice Bath) F->G G->H I Stir for 1-2 hours at 0-5°C H->I J Allow to warm to room temperature I->J K Filter the crude This compound J->K L Wash with cold water and then cold ethanol K->L M Recrystallize from a suitable solvent (e.g., Ethanol/Water) L->M N Dry the purified product M->N O High-Purity This compound N->O

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that can lead to lower purity and yield.

Issue Potential Cause Troubleshooting Steps References
Low Yield of Crude Product Incomplete Diazotization: Not all of the 2,6-Dibromo-4-nitroaniline has been converted to the diazonium salt.- Ensure the starting amine is fully dissolved before adding sodium nitrite.- Maintain the temperature strictly between 0-5°C during diazotization.- Test for the presence of excess nitrous acid using starch-iodide paper; a blue-black color indicates completion. If the test is negative, add a small amount more of sodium nitrite solution.[2]
Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose at higher temperatures.- Maintain the reaction temperature below 5°C throughout the diazotization and coupling steps.[3]
Incorrect pH for Coupling: The azo coupling reaction is pH-dependent. For coupling with an aniline derivative like N-ethyl-N-cyanoethylaniline, a mildly acidic medium is optimal.- Ensure the coupling solution containing N-ethyl-N-cyanoethylaniline is acidic (e.g., by using glacial acetic acid).[2]
Off-Color Product or Presence of Multiple Spots on TLC Impure Starting Materials: Impurities in the 2,6-Dibromo-4-nitroaniline or N-ethyl-N-cyanoethylaniline can lead to the formation of side products.- Use high-purity starting materials. If necessary, purify the starting materials before use.[2]
Side Reactions: Unwanted reactions can occur if the reaction conditions are not optimal. For example, the diazonium salt can react with water to form a phenol if the temperature is too high.- Strictly control the temperature during the reaction.- Add the sodium nitrite and diazonium salt solutions slowly and with vigorous stirring to avoid localized high concentrations.[3]
Incomplete Coupling: The diazonium salt has not fully reacted with the coupling component.- Allow sufficient reaction time for the coupling step (typically 1-2 hours).- Ensure proper mixing throughout the reaction.
Difficulty in Purifying the Product Formation of Tarry or Oily Product: This can be due to side reactions or the presence of impurities that hinder crystallization.- Ensure slow and controlled addition of reactants.- Maintain low temperatures during the reaction.- Try different recrystallization solvents or solvent mixtures.[3]
Product is a Fine Powder that is Difficult to Filter: Rapid precipitation can lead to the formation of very small crystals.- Allow the product to crystallize slowly from the reaction mixture or during recrystallization.- Consider using a different recrystallization solvent system that allows for slower crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization and coupling reactions?

A1: The optimal temperature for both the diazotization of 2,6-Dibromo-4-nitroaniline and the subsequent azo coupling reaction is 0-5°C.[3] Maintaining this low temperature is crucial for the stability of the diazonium salt, which can decompose at higher temperatures, leading to lower yields and the formation of impurities.[3]

Q2: How can I confirm that the diazotization reaction is complete?

A2: The completion of the diazotization reaction can be confirmed by testing for the presence of excess nitrous acid. This is done by spotting a small amount of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that there is excess nitrous acid, which means that all of the primary amine has been converted to the diazonium salt.[2]

Q3: What are the best solvents for the recrystallization of this compound to achieve high purity?

Q4: What analytical techniques can be used to assess the purity of the synthesized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound.[4] By using a suitable column and mobile phase, it is possible to separate the main product from any impurities or side products. The purity can be quantified by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Other techniques such as Thin-Layer Chromatography (TLC) can be used for a qualitative assessment of purity, and spectroscopic methods like UV-Vis spectroscopy can also provide information about the dye's concentration and the presence of colored impurities.

Q5: What are the potential side products in the synthesis of this compound?

A5: Potential side products can arise from several sources. If the diazotization temperature is not well-controlled, the diazonium salt can decompose to form 2,6-dibromo-4-nitrophenol. Incomplete diazotization will leave unreacted 2,6-Dibromo-4-nitroaniline in the final product. During the coupling reaction, if the conditions are not optimal, self-coupling of the diazonium salt or coupling at an incorrect position on the N-ethyl-N-cyanoethylaniline ring could potentially occur, though these are generally less common with activated coupling components.

Data on Purification Methods (Hypothetical)

Since specific quantitative data for the purification of this compound was not found in the search results, the following table provides a hypothetical comparison of different purification methods to illustrate how such data could be presented.

Purification Method Purity (%) Yield (%) Notes
Single Recrystallization (Ethanol/Water) 95.285Effective at removing most polar impurities.
Double Recrystallization (Ethanol/Water) 98.570Further improves purity but with a loss of yield.
Column Chromatography (Silica Gel, Toluene/Ethyl Acetate) >99.060Can achieve very high purity but is more time-consuming and may result in lower yields.
No Purification (Crude Product) 88.795Contains unreacted starting materials and side products.

Diagram of Purification Logic:

PurificationLogic Start Crude this compound (Purity: ~88.7%) Recrystallization1 Single Recrystallization (Ethanol/Water) Start->Recrystallization1 ColumnChromatography Column Chromatography (Silica Gel) Start->ColumnChromatography Recrystallization2 Double Recrystallization (Ethanol/Water) Recrystallization1->Recrystallization2 Purity1 Purity: ~95.2% Recrystallization1->Purity1 Purity2 Purity: ~98.5% Recrystallization2->Purity2 Purity3 Purity: >99.0% ColumnChromatography->Purity3

Caption: Logical flow of purification options for this compound.

References

Technical Support Center: Overcoming Background Fluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering high background fluorescence in their imaging experiments. While the query specified "Disperse Orange 61," this molecule is a textile dye not typically used in biological imaging. This guide will therefore focus on general principles and troubleshooting for common fluorescent dyes in the orange-red spectrum, which are likely what researchers in this field would be using.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in immunofluorescence experiments?

A1: Background fluorescence can originate from several sources:

  • Autofluorescence: Many biological materials, such as cells and tissues, naturally fluoresce. Common sources of autofluorescence include mitochondria, lysosomes, collagen, and elastin. Fixatives like glutaraldehyde can also induce autofluorescence.

  • Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets in the sample, leading to diffuse background signal.

  • Sub-optimal antibody concentration: Using too high a concentration of primary or secondary antibodies can increase non-specific binding and background.

  • Inadequate washing: Insufficient washing steps can leave unbound antibodies in the sample, contributing to background noise.

  • Mounting media issues: Some mounting media can be a source of background fluorescence.

Q2: I am observing high background fluorescence. How do I begin to troubleshoot the issue?

A2: A systematic approach is crucial for identifying the source of high background. Start by including the proper controls in your experiment. For example, a sample stained only with the secondary antibody will help you determine if the background is due to non-specific binding of the secondary antibody. An unstained sample will reveal the level of autofluorescence in your specimen. Based on these initial observations, you can then proceed with more specific troubleshooting steps.

Q3: Can my choice of fluorescent dye affect the level of background fluorescence?

A3: Yes, the choice of fluorophore can influence the signal-to-noise ratio. Some dyes are brighter and more photostable than others. Additionally, longer wavelength dyes (in the red and far-red regions of the spectrum) are often preferred for samples with high autofluorescence, as autofluorescence is typically more pronounced at shorter wavelengths (blue and green regions).

Troubleshooting Guide

Problem 1: High Autofluorescence

Autofluorescence is the inherent fluorescence of the biological sample itself.

Solution:

  • Use a quenching agent: Several chemical treatments can reduce autofluorescence.

  • Spectral unmixing: If you are using a spectral confocal microscope, you can separate the specific signal from the autofluorescence based on their different emission spectra.

  • Choose a brighter fluorophore: A brighter fluorophore can increase your signal-to-noise ratio, making the autofluorescence less prominent.

Table 1: Comparison of Common Autofluorescence Quenching Agents

Quenching AgentConcentrationIncubation TimeAdvantagesDisadvantages
Sodium Borohydride1 mg/mL in PBS30 minutesEffective for glutaraldehyde-induced autofluorescenceCan damage tissue sections
Sudan Black B0.1% in 70% ethanol10-20 minutesBroad-spectrum quenchingCan introduce a grainy, non-specific staining
Trypan Blue0.05% in PBS10 minutesSimple and effective for many cell typesCan quench the desired signal if not used carefully
Commercial Reagents (e.g., TrueVIEW™, Vector® TrueVIEW)Varies by manufacturerVaries by manufacturerOptimized for specific applications, often with fewer side effectsHigher cost
Problem 2: Non-Specific Antibody Binding

This occurs when antibodies bind to unintended sites in your sample.

Solution:

  • Optimize blocking conditions: The blocking step is critical for preventing non-specific binding. Ensure you are using an appropriate blocking buffer and incubating for a sufficient amount of time.

  • Titrate your antibodies: Determine the optimal concentration for both your primary and secondary antibodies to maximize specific signal while minimizing background.

  • Include a high-salt buffer in your washes: Increasing the salt concentration (e.g., up to 500 mM NaCl) in your wash buffers can help to disrupt weak, non-specific interactions.

  • Use a pre-adsorbed secondary antibody: These antibodies have been passed through a column containing serum proteins from the species of your sample, which removes antibodies that would cross-react with proteins in your sample.

Table 2: Common Blocking Buffers for Immunofluorescence

Blocking BufferCompositionRecommended Use
Bovine Serum Albumin (BSA)1-5% BSA in PBS or TBSGeneral purpose, suitable for most applications
Normal Serum5-10% serum from the same species as the secondary antibodyReduces non-specific binding of the secondary antibody
Non-fat Dry Milk1-5% in PBS or TBSCan be effective but may mask some antigens
Commercial Blocking BuffersProprietary formulationsOptimized for high signal-to-noise, often contain a mix of blocking agents

Experimental Protocols

Protocol 1: General Immunofluorescence Staining
  • Sample Preparation: Fix cells or tissue sections with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 20 minutes).

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Blocking: Incubate the sample in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sample with the primary antibody at its optimal dilution in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the sample with the fluorescently labeled secondary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the sample three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the sample with an antifade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Autofluorescence Quenching with Sudan Black B
  • Perform immunofluorescence staining as described in Protocol 1, up to the final washing steps after secondary antibody incubation.

  • Prepare a 0.1% Sudan Black B solution in 70% ethanol.

  • Incubate the stained sample in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash the sample extensively with PBS to remove excess Sudan Black B.

  • Mount and image the sample as usual.

Visual Guides

Troubleshooting_Workflow start High Background Observed control_exp Perform Control Experiments (Secondary only, unstained) start->control_exp autofluorescence High background in unstained sample? control_exp->autofluorescence secondary_binding High background in secondary only? autofluorescence->secondary_binding No quench Implement Autofluorescence Quenching autofluorescence->quench Yes primary_issue Background in full stain only secondary_binding->primary_issue No optimize_secondary Optimize Secondary Antibody (Titrate, use pre-adsorbed) secondary_binding->optimize_secondary Yes optimize_primary Optimize Primary Antibody (Titrate, check specificity) primary_issue->optimize_primary optimize_blocking Optimize Blocking Step primary_issue->optimize_blocking quench->secondary_binding optimize_secondary->primary_issue end Improved Signal-to-Noise optimize_primary->end optimize_blocking->end

Caption: A workflow for troubleshooting high background fluorescence.

Non_Specific_Binding cluster_sample Biological Sample cluster_antibodies Antibodies antigen Target Antigen non_specific Non-Specific Site primary_ab Primary Antibody primary_ab->antigen Specific Binding (Good Signal) primary_ab->non_specific Non-Specific Binding (Background) secondary_ab Secondary Antibody secondary_ab->non_specific Non-Specific Binding (Background) secondary_ab->primary_ab

Caption: Illustration of specific vs. non-specific antibody binding.

Validation & Comparative

A Comparative Guide to Common Fluorescent Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent dyes are indispensable tools in modern biological research and drug development. Their ability to specifically label and illuminate cellular components and molecules allows for detailed investigation of complex biological processes. While a vast array of fluorescent probes exists, their performance characteristics can vary significantly. This guide provides an objective comparison of four widely used fluorescent dyes: FITC, TRITC, Alexa Fluor 647, and DAPI.

Initially, this guide was intended to focus on Disperse Orange 61. However, a thorough review of scientific literature and supplier databases revealed that this compound is primarily an industrial dye used in the textile industry. There is a lack of available data regarding its fluorescence quantum yield, precise excitation and emission spectra, and its applicability in biological research settings such as fluorescence microscopy or flow cytometry. Consequently, this guide has been re-focused to compare well-characterized, commonly used fluorescent dyes that are highly relevant to our audience.

This guide will present a detailed comparison of the spectral properties, performance characteristics, and common applications of FITC, TRITC, Alexa Fluor 647, and DAPI. We will provide quantitative data in tabular format, detailed experimental protocols for their use in immunofluorescence, and visualizations to illustrate experimental workflows and relevant biological pathways.

Comparison of Physicochemical and Spectroscopic Properties

The selection of a fluorescent dye is critically dependent on its spectral properties and how they align with the available excitation sources (e.g., lasers) and emission filters of the imaging system. Other important factors include the brightness of the dye, which is a function of its molar absorptivity and quantum yield, and its photostability.

PropertyFITC (Fluorescein isothiocyanate)TRITC (Tetramethylrhodamine isothiocyanate)Alexa Fluor 647DAPI (4′,6-diamidino-2-phenylindole)
Excitation Max (nm) ~495[1][2][3][4]~557[5]~650[6][7]~358[8][][10][11]
Emission Max (nm) ~519[1][2]~576[5]~665[6]~461[8][][10][11]
Molar Absorptivity (ε) (M⁻¹cm⁻¹) ~75,000[3][4]Not widely reported~239,000[6]Not applicable (DNA-binding dye)
Quantum Yield (Φ) ~0.92[3][4]Not widely reported~0.33[6][12][13]High when bound to DNA[11]
Color Green[1]Orange-Red[14]Far-Red[15]Blue[8][]
Photostability Prone to photobleaching[1][16]Moderate[14]High[6][15][17]Good
pH Sensitivity Sensitive[16]Relatively insensitive[18]Insensitive[6][17]Insensitive

Performance Comparison

Brightness: Brightness is a key performance metric for fluorescent dyes, as it directly impacts the signal-to-noise ratio and the ability to detect low-abundance targets. Alexa Fluor 647 is significantly brighter than FITC and TRITC due to its high molar absorptivity.[6]

Photostability: Photostability, or the resistance to photobleaching, is crucial for experiments that require prolonged or intense light exposure, such as confocal microscopy and live-cell imaging. Alexa Fluor 647 exhibits superior photostability compared to the classic dyes FITC and TRITC, which are more susceptible to fading.[6][14][15][17][19]

pH Sensitivity: The fluorescence of some dyes can be influenced by the pH of their environment. FITC is known to be pH-sensitive, with its fluorescence decreasing in acidic conditions.[16] In contrast, TRITC and Alexa Fluor 647 are more stable across a wider pH range, making them more reliable for quantitative applications in various cellular compartments.[6][17][18]

Experimental Protocols

Immunofluorescence Staining of Cultured Cells

This protocol describes a general workflow for indirect immunofluorescence staining of a target protein in cultured cells, followed by nuclear counterstaining with DAPI.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody (e.g., goat anti-mouse IgG conjugated to FITC, TRITC, or Alexa Fluor 647)

  • DAPI solution (1 µg/mL in PBS)

  • Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency (typically 70-80%).[20]

  • Washing: Gently wash the cells twice with PBS to remove the culture medium.[21]

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[20][21] This step crosslinks proteins and preserves cell morphology.

  • Washing: Wash the cells three times with PBS for 5 minutes each.[22]

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[22] This allows antibodies to access intracellular antigens.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[20][22]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[21][22]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[22]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.[21][22]

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[23]

  • Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature in the dark to stain the nuclei.[22]

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Flow Cytometry Staining

This protocol provides a general procedure for staining cells for flow cytometry analysis.

Materials:

  • Single-cell suspension

  • Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)

  • Fluorophore-conjugated antibodies

  • Viability dye (optional, e.g., DAPI or Propidium Iodide for dead cell exclusion)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., blood, tissue, or cell culture).[24]

  • Washing: Wash the cells with cold Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.[25]

  • Blocking (Optional): To reduce non-specific binding, you can block Fc receptors by incubating the cells with an Fc blocking reagent.[24]

  • Antibody Staining: Add the predetermined optimal concentration of the fluorophore-conjugated antibodies to the cell pellet and gently vortex.[24]

  • Incubation: Incubate the cells for 20-30 minutes on ice or at 4°C in the dark.[26]

  • Washing: Add Staining Buffer to the cells, centrifuge, and discard the supernatant. Repeat this wash step.[24]

  • Resuspension: Resuspend the cells in an appropriate volume of Staining Buffer for analysis.

  • Viability Staining (Optional): If a viability dye is used, add it to the cells shortly before analysis according to the manufacturer's instructions.

  • Analysis: Analyze the stained cells on a flow cytometer.

Visualizations

G cluster_workflow Immunofluorescence Experimental Workflow A Cell Seeding and Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., Triton X-100) B->C D Blocking (e.g., BSA or Serum) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation (Fluorophore-conjugated) E->F G Counterstaining (e.g., DAPI) F->G H Mounting and Imaging G->H

Caption: A typical workflow for an indirect immunofluorescence experiment.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression TF->Gene Regulates

Caption: Overview of the MAPK/ERK signaling cascade.

References

Unveiling the Potential of Azo Dyes in Metal Ion Sensing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for reliable and efficient metal ion sensors is paramount. While various sophisticated analytical techniques exist, colorimetric sensors offer a compelling alternative due to their simplicity, cost-effectiveness, and potential for on-site applications. This guide explores the validation of azo dyes as a class of colorimetric sensors for metal ions, with a prospective look at Disperse Orange 61 as a potential candidate. Although no specific studies validating this compound for this purpose have been identified, its chemical structure, characteristic of the azo dye family, suggests a plausible interaction with metal ions.

This guide will provide a comparative analysis of established azo dye-based metal ion sensors, offering a framework for the potential validation of novel candidates like this compound.

The Principle of Azo Dye-Based Metal Ion Sensing

Azo dyes, organic compounds characterized by the functional group R−N=N−R′, are widely recognized for their vibrant colors. This property is intrinsically linked to their extended π-conjugated systems. The interaction of these dyes with metal ions can lead to the formation of metal-dye complexes. This complexation is facilitated by the presence of electron-rich functional groups within the dye's structure, such as the azo group (-N=N-) itself, as well as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups, which can donate lone pairs of electrons to the vacant d-orbitals of metal ions.

The formation of these complexes alters the electronic distribution within the dye molecule, thereby modifying its light-absorbing properties. This change is observable as a shift in the UV-Vis absorption spectrum, resulting in a visible color change. This chromogenic response forms the basis of their application as colorimetric sensors.

Comparative Performance of Validated Azo Dye Sensors

To contextualize the potential of new candidates like this compound, it is essential to examine the performance of existing azo dye-based sensors. The following table summarizes the key performance metrics for a selection of validated azo dyes in the detection of various metal ions.

Azo Dye SensorTarget Metal IonLimit of Detection (LOD)Linear RangeResponse TimeColor ChangeReference
DabcylHg²⁺, Sn²⁺, Al³⁺Not specifiedNot specifiedNot specifiedLight yellow to pink[1]
(E)-1-((5-methoxy thiazolo[4,5-b]pyridin-2-yl) diazenyl) naphthalen-2-ol (TPN1)Cu²⁺, Sn²⁺, Al³⁺Not specifiedNot specifiedNot specifiedPurple to blue, orange, or lavender[1]
Anthracene-9,10-dione-based azo dye (S9b)Pb²⁺1.55 µg mL⁻¹3.90–9.36 µg mL⁻¹2 minRosy-brown to sandy-brown[2]
8-hydroxyquinoline-based azo dyes (S2, S3, S4, S6)Ni²⁺0.012–0.038 µMNot specified2 minViolet to orange[3]
Bis-azo dye (BAD)Cu²⁺0.13 µMNot specifiedNot specifiedRed to orange pale[4]
Rhodanine-based azo dye (4c)Fe³⁺5.14 µMNot specified3 minNot specified[5]

Experimental Protocols for Validation

The validation of a new azo dye, such as this compound, as a metal ion sensor would involve a series of systematic experiments. Below are detailed methodologies for key validation steps.

Synthesis and Characterization of the Azo Dye

The synthesis of azo dyes typically involves a diazotization-coupling reaction. For instance, the synthesis of this compound involves the diazotization of 2,6-dibromo-4-nitroaniline, followed by coupling with N-ethyl-N-cyanoethylaniline. The resulting dye should be purified and characterized using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its chemical structure.

Colorimetric Sensing and UV-Vis Spectroscopic Analysis

Objective: To evaluate the chromogenic response of the dye to various metal ions.

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the azo dye in a suitable solvent (e.g., ethanol, acetonitrile, or a mixed solvent system). Prepare stock solutions of various metal salts (e.g., nitrates or chlorides) in deionized water or the same solvent as the dye.

  • Screening for Selectivity: In separate vials, add a fixed concentration of the dye solution. To each vial, add an excess of a different metal ion solution. Observe any immediate color changes by the naked eye.

  • UV-Vis Spectral Analysis: Record the UV-Vis absorption spectrum of the dye solution alone (as a blank). Then, for each metal ion, record the spectrum of the dye-metal ion mixture. A shift in the maximum absorption wavelength (λmax) or a significant change in absorbance indicates an interaction.

  • Optimization of Sensing Conditions: For the metal ions that show a response, optimize the reaction conditions, including:

    • pH: Investigate the effect of pH on the absorbance of the dye-metal complex to determine the optimal pH range for sensing.

    • Response Time: Monitor the change in absorbance over time after adding the metal ion to determine how quickly the color change stabilizes.

    • Stoichiometry: Determine the binding ratio between the dye and the metal ion using methods like the Job's plot.

Determination of Analytical Performance

Objective: To quantify the sensitivity and linear range of the sensor for the target metal ion(s).

Procedure:

  • Calibration Curve: Prepare a series of solutions with a fixed concentration of the dye and varying concentrations of the target metal ion under optimized conditions.

  • Absorbance Measurement: Measure the absorbance of each solution at the λmax of the dye-metal complex.

  • Data Analysis: Plot the absorbance as a function of the metal ion concentration. The linear portion of this curve represents the working range of the sensor.

  • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve.

Interference Study

Objective: To assess the selectivity of the sensor in the presence of other potentially interfering ions.

Procedure:

  • Prepare a solution containing the dye and the target metal ion at a known concentration.

  • To this solution, add a significant excess of other metal ions, one at a time.

  • Measure the absorbance and compare it to the absorbance of the solution without the interfering ion. A negligible change in absorbance indicates high selectivity.

Visualizing the Sensing Mechanism

The interaction between an azo dye and a metal ion can be visualized as a signaling pathway. In the case of this compound, the potential binding sites for a metal ion (Mⁿ⁺) would be the nitrogen atoms of the azo group and the tertiary amine. The binding event leads to the formation of a coordination complex, which alters the electronic properties of the dye and results in a colorimetric signal.

Metal_Ion_Sensing_Pathway cluster_workflow Sensing Workflow Metal_Ion Metal Ion (Mⁿ⁺) Complex [this compound-M]ⁿ⁺ Complex Metal_Ion->Complex Binding Event Disperse_Orange_61 This compound (Free Dye) Disperse_Orange_61->Complex Coordination Signal Colorimetric Signal (Change in Absorbance) Complex->Signal Generates

Caption: Hypothetical signaling pathway for this compound as a metal ion sensor.

Conclusion

While this compound has not yet been validated as a metal ion sensor, its chemical structure aligns with the characteristics of other successful azo dye-based colorimetric sensors. The comparative data and experimental protocols provided in this guide offer a comprehensive framework for researchers to explore its potential. The development of new, simple, and effective colorimetric sensors is a continuous endeavor, and the vast family of azo dyes represents a promising and largely untapped resource for the creation of novel analytical tools for environmental monitoring, clinical diagnostics, and drug development.

References

A Comparative Guide to Fluorescent Probes: Disperse Orange 61 and Nile Red

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular imaging and analysis, the selection of an appropriate fluorescent probe is paramount to achieving accurate and reliable results. This guide provides a comparative analysis of two dyes, Disperse Orange 61 and Nile Red, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs. While both are organic dyes, their applications and established utility in research, particularly in fluorescence microscopy, differ significantly.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of a fluorescent probe is crucial for its effective application. The table below summarizes the key characteristics of this compound and Nile Red.

PropertyThis compoundNile Red
Molecular Formula C₁₇H₁₅Br₂N₅O₂[1]C₂₀H₁₈N₂O₂
Molecular Weight 481.14 g/mol [1]318.37 g/mol
Appearance Deep orange powder[1]Dark red to maroon powder
Solubility Poorly soluble in water.[2] Solubility in organic solvents is not widely reported in scientific literature for biological applications.Soluble in DMSO (≥2.56 mg/mL), ethanol, and methanol (1 mg/mL). Sparingly soluble in water.
Excitation Maximum Not reported for fluorescence applications.~552 nm in methanol; highly solvent-dependent.
Emission Maximum Not reported for fluorescence applications.~636 nm in methanol; highly solvent-dependent.

Performance Analysis: A Tale of Two Dyes

Nile Red has established itself as a workhorse fluorescent probe for the detection and quantification of intracellular lipid droplets.[3] Its fluorescence is highly sensitive to the polarity of its environment, exhibiting strong emission in hydrophobic environments like lipid droplets while being virtually non-fluorescent in aqueous media. This solvatochromic property makes it an excellent tool for specifically visualizing lipid-rich structures within cells.

In contrast, This compound is primarily documented as a disperse dye used in the textile industry for coloring polyester fibers.[1] Extensive searches of scientific literature did not yield any data on its excitation and emission spectra, nor any established protocols for its use in fluorescence microscopy or other biological research applications. Therefore, a direct comparative performance analysis with Nile Red as a fluorescent probe for research purposes is not feasible based on currently available information.

Experimental Protocols: Staining Intracellular Lipid Droplets with Nile Red

Given the lack of available research applications for this compound, this section details a standard protocol for utilizing the well-characterized fluorescent probe, Nile Red, for staining intracellular lipid droplets in cultured cells.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red)

Protocol:

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging-compatible plates.

  • Nile Red Working Solution: Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS or cell culture medium to a final concentration of 1-10 µg/mL.

  • Staining:

    • For live-cell imaging, remove the culture medium and incubate the cells with the Nile Red working solution for 15-30 minutes at 37°C, protected from light.

    • For fixed-cell staining, first fix the cells with a suitable fixative, wash with PBS, and then incubate with the Nile Red working solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells two to three times with PBS to remove excess dye.

  • Imaging: Mount the coverslips onto microscope slides with a suitable mounting medium or directly image the cells in the plate using a fluorescence microscope. Lipid droplets will appear as brightly fluorescent yellow-gold or red structures, depending on the lipid composition and the filter set used.

Visualizing the Workflow

To illustrate the experimental process, the following diagram outlines the key steps in a typical Nile Red staining experiment.

NileRedStainingWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips/plates prepare_nile_red Prepare Nile Red working solution incubate Incubate cells with Nile Red cell_culture->incubate prepare_nile_red->incubate wash Wash cells with PBS incubate->wash image Fluorescence Microscopy wash->image

Nile Red Staining Experimental Workflow

Conclusion

Based on the available scientific literature, Nile Red is a well-characterized and highly effective fluorescent probe for the visualization and analysis of intracellular lipids, making it a valuable tool for researchers in various fields, including drug development. In contrast, this compound's primary application lies within the textile industry, and there is a lack of data to support its use as a fluorescent probe in a research context. Therefore, for researchers and scientists seeking a reliable method for lipid droplet staining and analysis, Nile Red is the demonstrably superior and recommended choice.

References

Cross-Validation of Experimental Results for Disperse Orange 61: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental performance of Disperse Orange 61 with alternative disperse dyes. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers in their evaluation of this compound.

Comparative Performance of Disperse Dyes

The selection of a disperse dye is critical for achieving desired coloration and durability on synthetic fibers, particularly polyester. The following table summarizes the performance characteristics of this compound and a selection of alternative Disperse Orange dyes based on available data.

Dye NameC.I. NameMolecular FormulaCAS NumberLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Perspiration Fastness
This compound111355C₁₇H₁₅Br₂N₅O₂12270-45-06-755
Disperse Orange 2511227C₁₇H₁₇N₅O₂31482-56-1544-5
Disperse Orange 3011119C₁₆H₁₁N₅O₄12223-23-35-64-54-5
Disperse Orange 4411121C₁₈H₁₈N₄O₄12223-85-7544

Experimental Protocols

Reproducibility of experimental results is paramount. The following are detailed methodologies for key experiments cited in the evaluation of disperse dyes.

Protocol 1: Dyeing of Polyester Fabric

This protocol describes the high-temperature, high-pressure exhaust dyeing method for polyester fabrics.

Materials:

  • Polyester fabric

  • Disperse dye (e.g., this compound)

  • Dispersing agent

  • Acetic acid

  • High-temperature dyeing apparatus

  • Spectrophotometer

Procedure:

  • Prepare a dyebath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

  • Add a dispersing agent (e.g., 1 g/L) to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

  • Add the disperse dye to the dyebath. The concentration will depend on the desired depth of shade.

  • Introduce the polyester fabric into the dyebath at room temperature.

  • Raise the temperature of the dyebath to 130°C at a rate of 2°C per minute.

  • Maintain the temperature at 130°C for 60 minutes.

  • Cool the dyebath down to 70°C.

  • Rinse the dyed fabric with hot and cold water.

  • Perform reduction clearing to remove unfixed dye from the fabric surface. This typically involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide.

  • Rinse the fabric thoroughly and dry.

  • Evaluate the color yield of the dyed fabric using a spectrophotometer to measure the K/S value.

Protocol 2: Assessment of Color Fastness to Light (ISO 105-B02)

This protocol outlines the procedure for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Materials:

  • Dyed fabric specimen

  • Blue wool standards (ISO 105-B08)

  • Xenon arc fading lamp apparatus

  • Grey scale for assessing color change (ISO 105-A02)

Procedure:

  • Mount the fabric specimen and a set of blue wool standards on a sample holder.

  • Partially cover both the specimen and the standards.

  • Place the sample holder in the xenon arc fading lamp apparatus.

  • Expose the samples to the light source under specified conditions of temperature and humidity.

  • Periodically inspect the samples and continue the exposure until a color change corresponding to grade 4 on the grey scale is observed on the blue wool standard corresponding to the expected lightfastness of the sample.

  • Assess the change in color of the test specimen by comparing the exposed and unexposed portions with the grey scale. The light fastness is rated from 1 (very poor) to 8 (outstanding) based on which blue wool standard shows a similar degree of fading.

Protocol 3: Assessment of Color Fastness to Washing (ISO 105-C06)

This protocol is used to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Materials:

  • Dyed fabric specimen

  • Multifiber adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, and acetate)

  • ECE reference detergent

  • Sodium perborate (if required by the specific test conditions)

  • Launder-Ometer or similar apparatus

  • Stainless steel balls

  • Grey scale for assessing staining and color change (ISO 105-A02 and A03)

Procedure:

  • Prepare a composite specimen by sewing the dyed fabric to a piece of multifiber adjacent fabric.

  • Prepare the washing solution with the specified concentration of detergent and sodium perborate in deionized water.

  • Place the composite specimen, the washing solution, and the required number of stainless steel balls into a stainless steel container of the Launder-Ometer.

  • Agitate the container in the Launder-Ometer for the specified time and at the specified temperature (e.g., 40°C, 50°C, or 60°C for 30 minutes).

  • Rinse the composite specimen thoroughly with cold water.

  • Separate the dyed fabric and the multifiber fabric and dry them in air at a temperature not exceeding 60°C.

  • Assess the change in color of the dyed specimen using the grey scale for color change.

  • Assess the degree of staining on each of the six fibers of the multifiber adjacent fabric using the grey scale for staining. The ratings are from 1 (heavy staining) to 5 (no staining).

Mandatory Visualizations

Workflow for Cross-Validation of Experimental Results

The following diagram illustrates a logical workflow for the cross-validation of experimental results for a compound like this compound.

cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: In-depth Performance & Safety Assessment cluster_2 Phase 3: Cross-Validation & Data Interpretation A Compound Selection (this compound) B Physicochemical Characterization (Purity, Solubility, etc.) A->B C Preliminary Performance Evaluation (e.g., Dyeing Trials) B->C D Quantitative Performance Testing (Fastness Properties - ISO Standards) C->D E Toxicological Evaluation (Cytotoxicity, Mutagenicity) C->E F Comparative Analysis with Alternatives D->F E->F G Independent Laboratory Verification F->G H Statistical Analysis of Results G->H I Peer Review & Publication H->I

Caption: A workflow for the systematic evaluation and cross-validation of a chemical compound.

Representative Signaling Pathway for Azo Dye-Induced Apoptosis

While the specific signaling pathway for this compound-induced apoptosis has not been fully elucidated, studies on other azo dyes suggest a mechanism involving oxidative stress and the intrinsic mitochondrial pathway. The following diagram illustrates a plausible pathway.

cluster_0 Cellular Stress Induction cluster_1 Mitochondrial Pathway Activation cluster_2 Caspase Cascade & Apoptosis Execution A Azo Dye Exposure (e.g., this compound) B Generation of Reactive Oxygen Species (ROS) A->B C Mitochondrial Membrane Potential Disruption B->C E Bax/Bcl-2 Regulation B->E D Release of Cytochrome c C->D F Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) D->F E->C Bcl-2 inhibits E->D Bax promotes G Activation of Caspase-9 F->G H Activation of Executioner Caspases (Caspase-3, -6, -7) G->H I Apoptosis (DNA fragmentation, cell shrinkage) H->I

Caption: A representative intrinsic apoptosis pathway potentially induced by azo dyes.

A Comparative Guide to Solvatochromic Domes: Unveiling the Environmental Sensitivity of Disperse Orange 61 and Other Key Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvatochromic dye is critical for accurately probing the local environment of a system. This guide provides a comprehensive comparison of Disperse Orange 61 with well-established solvatochromic dyes—Reichardt's Dye, Nile Red, and Prodan—offering insights into their performance based on available data and theoretical considerations.

Solvatochromic dyes are invaluable tools in chemical and biological research, exhibiting a shift in their absorption or emission spectra in response to the polarity of their surrounding solvent. This property allows for the investigation of a wide range of phenomena, from determining solvent polarity scales to imaging the microenvironment of biological membranes. While this compound, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester fibers, its "push-pull" electronic structure—featuring electron-donating and electron-withdrawing groups—suggests a potential for solvatochromic behavior.[1][2][3] This guide will explore this potential in the context of established solvatochromic probes.

Understanding Solvatochromism: A Shift in Color with Solvent Polarity

The phenomenon of solvatochromism arises from the differential solvation of the ground and excited states of a dye molecule.[4] In "push-pull" molecules, an intramolecular charge transfer (ICT) occurs upon excitation, leading to a more polar excited state. Polar solvents will stabilize this excited state more than the ground state, resulting in a red shift (bathochromic shift) in the absorption or emission spectrum. Conversely, if the ground state is more polar than the excited state, a blue shift (hypsochromic shift) is observed with increasing solvent polarity.[4] This relationship is often quantified using the Lippert-Mataga equation, which correlates the Stokes shift of a dye to the orientation polarizability of the solvent.

Comparative Analysis of Solvatochromic Dyes

Table 1: Comparison of Solvatochromic Properties of Selected Dyes
DyeType of SolvatochromismTypical Spectral ShiftKey Features
This compound Predicted: Positive (Bathochromic)Not Experimentally DeterminedAzo dye structure with potential for intramolecular charge transfer.[1][2]
Reichardt's Dye Negative (Hypsochromic)Largest known solvatochromic shift (~350 nm)Forms the basis of the ET(30) solvent polarity scale.[7][8]
Nile Red Positive (Bathochromic)Large Stokes shift, highly sensitive to environmentStrong fluorescence in nonpolar environments, quenched in polar protic solvents.[9][10][11][12][13]
Prodan Positive (Bathochromic)Sensitive to solvent polarity with a large Stokes shift.Widely used as a fluorescent probe for membranes and proteins.[1][14][15]

Quantitative Data for Standard Solvatochromic Dyes

The following tables summarize the photophysical properties of Reichardt's Dye, Nile Red, and Prodan in a range of solvents with varying polarities.

Table 2: Solvatochromic Data for Reichardt's Dye
SolventDielectric Constant (ε)λmax (nm)ET(30) (kcal/mol)
Diphenyl ether3.781035.3
Toluene2.468441.8
Acetone20.767742.2
Ethanol24.655151.9
Methanol32.751555.5
Water80.145363.1

Data sourced from various studies on Reichardt's dye.[7][8]

Table 3: Solvatochromic Data for Nile Red
SolventDielectric Constant (ε)λabs (nm)λem (nm)Stokes Shift (cm-1)
n-Hexane1.94855261580
Toluene2.45155661790
Ethyl Acetate6.05206022680
Acetone20.75346252890
Ethanol24.65456302730
Methanol32.75526332560
Water80.15886632060

Data compiled from multiple sources.[9][10][12][13]

Table 4: Solvatochromic Data for Prodan
SolventDielectric Constant (ε)λabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Cyclohexane2.034439034800.93
Toluene2.435842042600.85
Chloroform4.836243547800.78
Acetone20.736248573700.62
Acetonitrile37.536049578900.55
Methanol32.735852092800.53
Water80.135052599800.03

Data gathered from various studies on Prodan and its analogs.[1][14][15]

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for characterizing the solvatochromic properties of a dye are provided below.

Protocol 1: Determination of Solvatochromic Shift of this compound

This protocol outlines the steps to experimentally determine the solvatochromic behavior of this compound.

  • Materials:

    • This compound

    • A series of solvents of varying polarity (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, water)

    • Spectrophotometer (UV-Vis and Fluorescence)

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a concentration of approximately 1 mM.

    • For each solvent to be tested, prepare a dilute solution (e.g., 10 µM) by adding a small aliquot of the stock solution to the solvent in a volumetric flask.

    • Record the UV-Vis absorption spectrum of each solution from 300 to 700 nm, using the respective pure solvent as a blank.

    • Identify the wavelength of maximum absorption (λmax) for each solvent.

    • If the dye is fluorescent, record the fluorescence emission spectrum for each solution. Excite the sample at its absorption maximum in each respective solvent and record the emission over a suitable wavelength range.

    • Identify the wavelength of maximum emission (λem) for each solvent.

    • Plot λmax and λem as a function of a solvent polarity parameter (e.g., dielectric constant or the ET(30) scale).

Protocol 2: Determination of the ET(30) Solvent Polarity Scale using Reichardt's Dye

The ET(30) value for a solvent is a widely accepted measure of its polarity.[7][8]

  • Materials:

    • Reichardt's Dye (Betaine 30)

    • Solvent of interest

    • UV-Vis Spectrophotometer

    • Quartz cuvette (1 cm path length)

  • Procedure:

    • Dissolve a small amount of Reichardt's Dye in the solvent to obtain a solution with an absorbance maximum between 0.6 and 0.9.

    • Record the UV-Vis absorption spectrum of the solution.

    • Determine the wavelength of the longest-wavelength absorption maximum (λmax in nm).

    • Calculate the ET(30) value using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

Protocol 3: Lippert-Mataga Plot Construction

The Lippert-Mataga equation provides a method to evaluate the change in dipole moment of a dye upon excitation.[16][17][18][19]

  • Data Required:

    • Absorption maxima (ν̃a in cm-1) and emission maxima (ν̃f in cm-1) of the dye in a series of solvents.

    • Dielectric constant (ε) and refractive index (n) of each solvent.

  • Procedure:

    • Calculate the Stokes shift (Δν̃) for each solvent: Δν̃ = ν̃a - ν̃f.

    • Calculate the solvent orientation polarizability (Δf) for each solvent using the Lippert-Mataga equation: Δf = [(ε - 1) / (2ε + 1)] - [(n2 - 1) / (2n2 + 1)]

    • Plot the Stokes shift (Δν̃) on the y-axis against the solvent orientation polarizability (Δf) on the x-axis.

    • The slope of the resulting linear plot is proportional to the square of the change in dipole moment between the excited and ground states (Δµ)2.

Visualizing Solvatochromism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of solvatochromic dyes.

Solvatochromism_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_solvent Solvent Environment GS Ground State (Lower Polarity) ES Excited State (Higher Polarity) GS->ES Absorption of Light (hv) Solvent_NP Nonpolar Solvent GS->Solvent_NP Weak Interaction ES->GS Fluorescence (hv') Solvent_P Polar Solvent ES->Solvent_P Strong Stabilization

Caption: Mechanism of positive solvatochromism in a push-pull dye.

Experimental_Workflow A Prepare Dye Solutions in Various Solvents B Record UV-Vis Absorption Spectra A->B C Record Fluorescence Emission Spectra A->C D Determine λmax (abs) and λmax (em) B->D C->D E Analyze Data (e.g., Lippert-Mataga Plot) D->E F Correlate Spectral Shifts with Solvent Polarity E->F

Caption: General workflow for characterizing a solvatochromic dye.

Dye_Selection_Logic node_q1 Application requires fluorescence detection? node_a1_yes Consider Nile Red or Prodan node_q1->node_a1_yes Yes node_a1_no Reichardt's Dye is a strong candidate node_q1->node_a1_no No node_q2 Probing a highly nonpolar environment? node_a1_yes->node_q2 node_a2_yes Nile Red shows strong fluorescence enhancement node_q2->node_a2_yes Yes node_a2_no Prodan offers good sensitivity across a broader polarity range node_q2->node_a2_no No

Caption: Decision tree for selecting a solvatochromic dye.

References

Benchmarking the Performance of Disperse Orange 61 Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents Disperse Orange 61 as a textile dye.[1] However, its application as a fluorescent probe in research is not well-established in publicly available data. Therefore, this guide provides a comparative framework using a hypothetical this compound (DO-61) probe. The performance metrics for the DO-61 probe are illustrative and intended to demonstrate benchmarking principles against well-characterized fluorescent probes.

This guide offers an objective comparison of a hypothetical this compound probe against established fluorescent probes such as Fluorescein Isothiocyanate (FITC), Tetramethylrhodamine Isothiocyanate (TRITC), and Cyanine 5 (Cy5). The following sections present quantitative performance data, detailed experimental protocols for key benchmarking assays, and visualizations of experimental workflows and a potential signaling pathway.

Quantitative Performance Comparison

The selection of a suitable fluorescent probe is critical for the success of molecular imaging and sensing assays. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to light-induced degradation), and Stokes shift (the separation between excitation and emission maxima, which is crucial for minimizing signal overlap). The following table summarizes these key metrics for our hypothetical DO-61 probe and its alternatives.

ProbeQuantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Photostability (Half-life in seconds)Stokes Shift (nm)
Hypothetical DO-61 Probe 0.4545,0004560
FITC 0.9275,0003022
TRITC 0.2185,0006025
Cy5 0.28250,0009020

Experimental Protocols

Accurate and reproducible characterization of fluorescent probes is fundamental. Below are detailed protocols for determining key performance parameters.

Determination of Fluorescence Quantum Yield (Φ)

The quantum yield of a fluorescent probe is determined relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescent standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (e.g., ethanol, phosphate-buffered saline)

  • Fluorescent probe of interest

Procedure:

  • Prepare a stock solution of the fluorescent standard and the probe in the same solvent.

  • Prepare a series of dilutions for both the standard and the probe with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for each solution, ensuring the excitation wavelength is the same as that used for absorbance measurements.

  • Integrate the area under the emission curve for each measurement.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the probe.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Measurement of Photostability

Photostability is a measure of a fluorophore's resistance to photobleaching.

Materials:

  • Fluorescence microscope with a high-intensity light source

  • Fluorescent probe solution

  • Reference probe solution (e.g., a more stable or less stable probe for comparison)

Procedure:

  • Prepare a sample of the fluorescent probe on a microscope slide.

  • Focus on a region of the sample and expose it to continuous excitation light.

  • Record the fluorescence intensity at regular intervals over time until the intensity has significantly decreased.

  • Plot the fluorescence intensity as a function of time.

  • Determine the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex experimental processes and molecular mechanisms.

experimental_workflow General Workflow for Fluorescent Probe Benchmarking cluster_synthesis Probe Synthesis & Characterization cluster_performance Performance Benchmarking cluster_application Application Testing cluster_analysis Data Analysis & Comparison synthesis Synthesize/Obtain Probe purification Purify and Verify Structure synthesis->purification photophysical Measure Photophysical Properties (Absorbance, Emission, Φ) purification->photophysical photostability Assess Photostability photophysical->photostability selectivity Determine Selectivity vs. Analytes photostability->selectivity sensitivity Measure Sensitivity (LOD, LOQ) selectivity->sensitivity invitro In Vitro Testing (e.g., Cell Imaging) sensitivity->invitro invivo In Vivo Testing (e.g., Animal Models) invitro->invivo analysis Analyze and Compare Data invivo->analysis signaling_pathway Hypothetical 'Turn-On' Probe Mechanism Probe_Off Non-fluorescent Probe (Quenched State) Probe_On Fluorescent Probe (Unquenched State) Probe_Off->Probe_On Binding Event Analyte Target Analyte Analyte->Probe_On Fluorescence Detectable Signal Probe_On->Fluorescence Light Emission

References

Ensuring Reproducibility in Cellular Staining: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular research, the reproducibility of experiments is paramount for the generation of reliable and translatable data. The choice of staining reagents is a critical factor influencing experimental consistency. This guide provides a comparative overview of Disperse Orange 61 and established alternative fluorescent dyes, with a focus on the principles of experimental reproducibility for researchers, scientists, and drug development professionals.

The reproducibility of staining experiments can be affected by several factors, including:

  • Lot-to-lot Variability: Dyes, particularly those produced for industrial applications, can exhibit significant chemical differences between manufacturing batches.[3]

  • Purity and Formulation: The presence of impurities can lead to inconsistent staining patterns and background fluorescence.

  • Solubility and Stability: Poor solubility in aqueous buffers can result in dye aggregation and non-specific binding. The stability of the dye in solution and under experimental conditions is crucial for consistent results.

  • Photostability: The resistance of a fluorescent dye to photobleaching under illumination is critical for quantitative and time-lapse imaging. Azo dyes, as a class, are known to be susceptible to photobleaching.[4][5]

Alternatives to this compound for Lipophilic Staining

For researchers interested in staining lipophilic structures such as lipid droplets, several well-characterized and reliable fluorescent dyes are available. Nile Red and BODIPY 493/503 are two of the most commonly used and extensively validated alternatives.

Comparative Data of Alternative Dyes
FeatureNile RedBODIPY 493/503
Target Neutral lipids (lipid droplets)Neutral lipids (lipid droplets)
Excitation Maxima ~552 nm (in lipid environment)~493 nm
Emission Maxima ~636 nm (in lipid environment)~503 nm
Quantum Yield Environment-dependent (low in water, high in lipids)High
Photostability ModerateModerate to high
Solubility Soluble in organic solvents (e.g., DMSO, acetone)Soluble in organic solvents (e.g., DMSO)
Common Working Concentration 0.1 - 1 µg/mL1 - 2 µM
Fixation Compatibility Yes (e.g., with paraformaldehyde)Yes (e.g., with paraformaldehyde)

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are standard protocols for staining lipid droplets in cultured cells using Nile Red and BODIPY 493/503.

Nile Red Staining Protocol for Cultured Cells
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Nile Red in a suitable organic solvent such as DMSO or acetone.

  • Prepare Working Solution: Dilute the stock solution to a final working concentration of 0.1-1 µg/mL in a serum-free medium or phosphate-buffered saline (PBS).

  • Cell Preparation: Grow cells on coverslips or in imaging dishes. Wash the cells twice with PBS.

  • Fixation (Optional): Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. Wash three times with PBS.

  • Staining: Incubate the cells with the Nile Red working solution for 10-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips with an appropriate mounting medium and visualize using a fluorescence microscope with filter sets suitable for detecting red fluorescence.[6][7]

BODIPY 493/503 Staining Protocol for Cultured Cells
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final working concentration of 1-2 µM in PBS or a suitable buffer.[8][9]

  • Cell Preparation: Culture cells on coverslips or in imaging-compatible plates. Wash cells with PBS.

  • Fixation (Optional): Fix cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Staining: Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[10][11]

  • Washing: Wash the cells two to three times with PBS.

  • Imaging: Mount the coverslips and image with a fluorescence microscope using a standard green fluorescence filter set (e.g., FITC).[]

Visualizing Experimental Workflows

To ensure clarity and consistency in experimental execution, visual representations of workflows are highly beneficial.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture cells on coverslips/dishes wash1 Wash with PBS cell_culture->wash1 fixation Fixation (optional) with 4% PFA wash1->fixation Proceed to staining wash2 Wash with PBS fixation->wash2 stain Incubate with fluorescent dye wash2->stain wash3 Wash with PBS stain->wash3 mount Mount coverslip wash3->mount image Fluorescence Microscopy mount->image

Figure 1. A generalized workflow for fluorescent staining of cultured cells.

A critical factor in the reproducibility of fluorescence microscopy is the photostability of the chosen dye. Photobleaching, the light-induced destruction of fluorophores, can significantly impact the quantitative analysis of images.

Photostability_Concept cluster_fluorophore Fluorophore State cluster_process Process ground_state Ground State excited_state Excited State ground_state->excited_state Absorption excited_state->ground_state Emission photobleaching Photobleaching (Irreversible) excited_state->photobleaching High intensity light excitation Light Excitation emission Fluorescence Emission

Figure 2. Simplified Jablonski diagram illustrating the competition between fluorescence emission and photobleaching.

References

Lack of Evidence for Disperse Orange 61 as a Biological Stain Prevents Quantitative Comparison of Staining Methods

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and commercial databases, there is no evidence to support the use of Disperse Orange 61 as a biological stain for research applications. Consequently, a quantitative comparison of different staining methods, as requested, cannot be provided due to the absence of established protocols and supporting experimental data.

This compound is predominantly documented as a monoazo dye with primary applications in the textile industry for dyeing synthetic fibers, particularly polyester.[1][2] Its use is also noted in the coloring of plastics and in printing inks. While some related disperse dyes, such as Disperse Orange 37, are anecdotally mentioned for occasional use in microscopy, no specific staining protocols, quantitative performance data, or comparative analyses are available in the public domain. The chemical structures and CAS numbers for this compound (CAS 12270-45-0) and Disperse Orange 37 (CAS 13301-61-6) confirm they are distinct chemical entities.

Research articles that mention disperse dyes in a biological context primarily focus on their toxicological and environmental impact. For instance, studies on Disperse Orange 1 have investigated its genotoxic and cytotoxic effects on cell lines, but do not describe its use as an imaging tool. These studies are centered on the potential harm posed by azo dyes and their degradation products.

Given the lack of established biological staining methods for this compound, it is not possible to generate the requested comparison guide, which would require:

  • Quantitative Data: No studies were found that measure parameters such as staining intensity, signal-to-noise ratio, photostability, or specificity for any biological application of this compound.

  • Experimental Protocols: Detailed methodologies for applying this compound as a biological stain are not published.

  • Signaling Pathways or Cellular Targets: There is no information on specific cellular structures or pathways that this compound might visualize.

Without this fundamental information, the creation of comparative tables and workflow diagrams as specified in the prompt's requirements is not feasible.

For researchers and drug development professionals seeking fluorescent dyes for biological imaging, it is recommended to consult established and well-documented staining reagents for which extensive protocols and comparative data are available.

References

A Comparative Analysis of Disperse Orange 61 and Alternatives for High-Performance Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in textile science and drug development, the selection of appropriate dyes is critical. This guide provides an objective comparison of Disperse Orange 61 against similar compounds, Disperse Orange 25 and Disperse Orange 30, focusing on performance metrics crucial for high-specification applications such as automotive and performance textiles.

This compound is a monoazo dye known for its application in dyeing and printing on polyester and its blended fabrics.[1] It is recognized for its good lightfastness and heat resistance, making it suitable for applications requiring durability.[2] This guide synthesizes available data to highlight its advantages over other common orange disperse dyes.

Comparative Performance Data

The selection of a disperse dye is often a balance between coloristic properties, fastness, and application efficiency. The following table summarizes the key performance indicators for this compound and two common alternatives, Disperse Orange 25 and Disperse Orange 30.

Property This compound Disperse Orange 30 Disperse Orange 25
C.I. Name This compoundDisperse Orange 30Disperse Orange 25
CAS Number 12270-45-0[1]5261-31-4[3]31482-56-1[4]
Molecular Formula C17H15Br2N5O2[1]C19H17Cl2N5O4[5]C17H17N5O2[4]
Molecular Weight 481.14[1]450.28[5]323.35[4]
Shade Dark red-light orange[1]Orange[6]Red-light orange[4]
Light Fastness (ISO) 6-7[1]7[5]-
Washing Fastness (ISO) 5[1]5[5]-
Perspiration Fastness (ISO) 5[1]5[5]-
Sublimation Fastness (ISO) 5[1]--
Ironing Fastness (ISO) 4[1]--

Fastness grades are rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Based on the available data, this compound exhibits excellent light fastness (grade 6-7) and very high washing, perspiration, and sublimation fastness (all grade 5).[1] Disperse Orange 30 also shows excellent light and wash fastness.[5][7] This makes both dyes suitable for applications demanding high durability.

Key Advantages of this compound
  • High Light Fastness: With a light fastness rating of 6-7, this compound is highly resistant to fading upon exposure to light, a critical requirement for automotive interiors and outdoor textiles.[1]

  • Excellent Sublimation Fastness: A sublimation fastness rating of 5 indicates that the dye has high stability at elevated temperatures, which is crucial during heat setting and storage of dyed fabrics.[1] This property ensures that the dye does not transfer to other materials during processing or use.

  • Good All-round Fastness Properties: The dye demonstrates high resistance to washing, perspiration, and ironing, ensuring the longevity of the color in various conditions.[1]

Logical Workflow for Dye Selection and Evaluation

The process of selecting and validating a disperse dye for a specific application involves several key stages, from initial screening based on properties to final product testing.

G A Define Application Requirements (e.g., Light Fastness, Heat Stability) B Initial Dye Screening (Based on Technical Data) A->B C Laboratory Dyeing Trials (Polyester Fabric) B->C D Fastness Property Testing (ISO/AATCC Standards) C->D E Colorimetric Analysis (CIELAB, Strength) C->E F Comparative Analysis of Results D->F E->F G Select Optimal Dye (e.g., this compound) F->G

Caption: Workflow for Disperse Dye Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO).

Color Fastness to Light (Based on ISO 105-B02)
  • Principle: A specimen of the textile is exposed to artificial light under specified conditions, along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the references.

  • Apparatus:

    • Xenon arc fading lamp.

    • Opaque card for masking.

    • ISO Blue Wool references.

    • Grey Scale for assessing change in color (ISO 105-A02).

  • Procedure:

    • A portion of the test specimen and the Blue Wool references are partially covered with an opaque mask.

    • The specimens and references are placed in the xenon arc lamp apparatus.

    • They are exposed to the light source under controlled conditions of temperature and humidity.

    • The exposure is continued until a specified contrast is achieved on the Blue Wool standards.

    • The color change of the exposed portion of the specimen is compared against the unexposed portion using the Grey Scale. The rating corresponds to the Blue Wool reference that shows a similar degree of fading.

Color Fastness to Washing (Based on ISO 105-C06)
  • Principle: A specimen of the textile, in contact with specified adjacent fabrics, is laundered under specified conditions. The change in color of the specimen and the staining of the adjacent fabrics are assessed.

  • Apparatus:

    • Mechanical laundering device (e.g., Launder-Ometer).

    • Stainless steel containers and balls.

    • Multifibre adjacent fabric (e.g., cotton, wool, polyester).

    • Standard reference detergent.

    • Grey Scales for assessing change in color and staining (ISO 105-A02 and ISO 105-A03).

  • Procedure:

    • The textile specimen is sewn together with a multifibre adjacent fabric.

    • The composite specimen is placed in a stainless steel container with the specified amount of detergent solution and stainless steel balls.

    • The container is agitated in the laundering device at a specified temperature (e.g., 40°C or 60°C) for a specified time (e.g., 30 minutes).

    • The specimen is then rinsed and dried.

    • The change in color of the specimen and the degree of staining on each fiber of the multifibre fabric are assessed using the appropriate Grey Scales.

Color Fastness to Sublimation (Based on ISO 105-P01)
  • Principle: The dyed textile is subjected to a dry heat treatment, which simulates conditions during processing and storage. The change in color and the staining of an adjacent undyed fabric are evaluated.

  • Apparatus:

    • Heat press or suitable heating device.

    • Undyed white fabric (typically polyester).

    • Grey Scales for assessment.

  • Procedure:

    • A specimen of the dyed fabric is placed between two pieces of undyed white fabric.

    • The composite sample is placed in the heating device and subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a set duration (e.g., 30 seconds).[8][9]

    • After heating, the sample is removed and allowed to cool.

    • The change in color of the original specimen and the staining on the white fabrics are assessed using the Grey Scales.

Signaling Pathway for Dye-Fiber Interaction

The dyeing of polyester with disperse dyes is a complex process governed by physical and chemical interactions. The following diagram illustrates the key stages of this process.

G cluster_solution Aqueous Dyebath cluster_fiber Polyester Fiber Dye_Aggregates Dye Aggregates Single_Molecules Single Dye Molecules Dye_Aggregates->Single_Molecules Dissolution Dispersant Dispersing Agent Dispersant->Dye_Aggregates Stabilizes Fiber_Surface Fiber Surface Single_Molecules->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Regions) Fiber_Surface->Fiber_Interior Diffusion Dyed_Fiber Dyed Fiber (Fixed Dye) Fiber_Interior->Dyed_Fiber Fixation

Caption: Polyester Dyeing Mechanism.

References

Safety Operating Guide

Proper Disposal of Disperse Orange 61: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Orange 61, a monoazo dye used in the textile industry, requires careful handling and disposal to ensure laboratory safety and environmental protection. While some suppliers may not classify this chemical as hazardous, the general nature of azo dyes and data from similar compounds warrant its treatment as a chemical waste. This guide provides essential safety information and a step-by-step disposal plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). While a specific, harmonized hazard classification for this compound is not consistently available, related disperse dyes can cause skin and eye irritation.[1] Therefore, caution is advised.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from dust particles and splashes.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection N95 or higher-level respiratorRecommended when handling the powder to avoid inhalation of dust.[2]

Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.[1]

  • Avoid generating dust during handling.[1][3]

  • Wash hands thoroughly after handling the substance.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[1]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment:

    • For dry spills: Carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[1][3]

    • For solutions: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the contaminated material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]

Disposal Procedures

The recommended procedure for the disposal of this compound is to treat it as a chemical waste. Do not discharge it into drains or dispose of it with regular trash.[4]

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound, including excess reagent, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup debris, in a clearly labeled, sealed, and compatible waste container.

    • The label should include "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics.

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Ensure the container is kept closed except when adding waste.

    • Store away from incompatible materials.

  • Waste Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

G This compound Disposal Workflow cluster_handling Handling and Use cluster_waste_collection Waste Collection A Weighing and preparing solutions of this compound in a fume hood B Use in experiment A->B C Collect solid waste (e.g., contaminated gloves, weighing paper) B->C D Collect liquid waste (e.g., unused solutions, reaction mixtures) B->D E Segregate into a labeled hazardous waste container C->E D->E F Store in a designated satellite accumulation area E->F G Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor F->G

Caption: Workflow for the safe disposal of this compound.

While a Canadian government assessment concluded that this compound is not entering the environment in quantities that pose a danger, it also noted that the substance can be released into sewer water and end up in solid waste disposal sites.[4] Therefore, adhering to proper chemical waste disposal procedures is a critical step in responsible laboratory practice and environmental stewardship.

References

Essential Safety and Logistics for Handling Disperse Orange 61

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for Disperse Orange 61 (CAS No. 12270-45-0), including operational and disposal plans.

Chemical Identification and Hazards:

PropertyValue
Chemical Name 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile
CAS Number 12270-45-0
Appearance Not specified, likely a colored powder
Known Hazards May cause skin and eye irritation. May cause an allergic skin reaction. May cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Guidance for Safe Handling

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[1][2]

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with a particulate filter.[1]

3. Handling Procedures:

  • Avoid generating dust.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the work area.[2]

  • Keep the container tightly closed when not in use.[1]

4. Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in the original, tightly sealed container.[1]

Disposal Plan

1. Waste Collection:

  • Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.

2. Spill and Leak Cleanup:

  • For minor spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable container for disposal.[1]

  • Use appropriate PPE during cleanup.[1]

3. Disposal Method:

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.

  • Do not discharge into sewers or waterways.[3]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Assess Hazards & Review SDS b Select & Don PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Handle Chemical c->d Begin Work e Perform Experiment d->e f Clean Work Area e->f g Segregate & Label Waste f->g h Dispose of Waste via Licensed Contractor g->h i Remove & Decontaminate/Dispose of PPE h->i

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.